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Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate: Structure, Properties, and Synthetic Strategies

Abstract This technical guide provides a comprehensive overview of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues to predict its chemical properties, outline a robust synthetic pathway, and discuss its potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this novel scaffold for the design of new therapeutic agents.

Introduction: The Furo[2,3-b]pyridine Scaffold - A Privileged Heterocycle

The furo[2,3-b]pyridine core is a bicyclic aromatic heterocycle that has garnered considerable attention in the field of medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The fusion of a furan ring to a pyridine ring creates a unique electronic and steric environment, making it an attractive building block for the development of novel therapeutics. The incorporation of an amino group, a bromine atom, and an ethyl carboxylate further functionalizes the core, providing multiple points for diversification and optimization of pharmacological activity. Pyridine derivatives, in general, are crucial components in both natural products and synthetic pharmaceuticals.[1]

Chemical Structure and Predicted Properties

While a definitive CAS number for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate has not been identified in public databases, its structure and properties can be reliably predicted based on well-characterized analogues such as its thieno- and benzofuran counterparts.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
IUPAC Name Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate
Molecular Formula C₁₀H₉BrN₂O₃
Molecular Weight 285.10 g/mol
Appearance Likely a solid at room temperature (e.g., white to off-white or pale yellow powder)
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Purity >97% (as per typical research chemical standards)
Storage Recommended to be stored in a cool, dry place, away from light. Refrigerated storage is advisable for long-term stability.[2]

Chemical Structure:

Caption: Chemical structure of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

Proposed Synthesis: A Step-by-Step Protocol

The synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate can be approached by constructing the furan ring onto a pre-functionalized pyridine precursor. The following protocol is based on established methodologies for the synthesis of related furo[2,3-b]pyridines and benzofurans.[3][4]

Synthetic Workflow Diagram

synthetic_workflow start 2-Amino-5-bromopyridine step1 Diazotization & Hydrolysis start->step1 NaNO₂, H₂SO₄, H₂O intermediate1 5-Bromo-2-hydroxypyridine step1->intermediate1 step2 Nitration intermediate1->step2 HNO₃, H₂SO₄ intermediate2 5-Bromo-2-hydroxy-3-nitropyridine step2->intermediate2 step3 Cyanation intermediate2->step3 Reduction (e.g., Fe/HCl), Diazotization, CuCN intermediate3 5-Bromo-2-hydroxy-3-cyanopyridine step3->intermediate3 step4 O-Alkylation with Ethyl Chloroacetate intermediate3->step4 ClCH₂COOEt, K₂CO₃, DMF intermediate4 Ethyl 2-((5-bromo-3-cyanopyridin-2-yl)oxy)acetate step4->intermediate4 step5 Intramolecular Cyclization (Thorpe-Ziegler) intermediate4->step5 Base (e.g., NaOEt) product Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate step5->product

Caption: Proposed synthetic pathway for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

  • Rationale: The initial step involves the conversion of the readily available 2-amino-5-bromopyridine to the corresponding hydroxypyridine via a diazotization reaction. This is a standard and reliable method for introducing a hydroxyl group onto an aromatic amine.

  • Procedure:

    • To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in aqueous sulfuric acid (e.g., 2 M), cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

    • Gently warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to afford 5-bromo-2-hydroxypyridine.

Step 2: Synthesis of 5-Bromo-2-hydroxy-3-nitropyridine

  • Rationale: Nitration of the hydroxypyridine is performed to introduce a nitro group at the 3-position, which will be a precursor to the amino group in the final product. The hydroxyl group is an activating group, directing the nitration to the ortho and para positions.

  • Procedure:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 5-bromo-2-hydroxypyridine (1.0 eq), keeping the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 5-bromo-2-hydroxy-3-nitropyridine.

Step 3: Synthesis of 3-Amino-5-bromo-2-hydroxypyridine

  • Rationale: The nitro group is reduced to an amino group. A variety of reducing agents can be used, with iron powder in acidic medium being a cost-effective and efficient choice.

  • Procedure:

    • To a suspension of 5-bromo-2-hydroxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite to remove the iron residues.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography to give 3-amino-5-bromo-2-hydroxypyridine.

Step 4: Synthesis of Ethyl 2-((3-amino-5-bromopyridin-2-yl)oxy)acetate

  • Rationale: The hydroxyl group of the pyridine is O-alkylated with ethyl chloroacetate. This step introduces the ethyl acetate moiety that will form part of the furan ring.

  • Procedure:

    • To a solution of 3-amino-5-bromo-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as DMF, add potassium carbonate (2.0 eq) and ethyl chloroacetate (1.2 eq).

    • Heat the reaction mixture at 80-90 °C for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 5: Intramolecular Cyclization to Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

  • Rationale: A base-catalyzed intramolecular cyclization (a variation of the Thorpe-Ziegler reaction) of the O-alkylated intermediate will lead to the formation of the furan ring. The amino group attacks the ester carbonyl, leading to cyclization and dehydration.

  • Procedure:

    • To a solution of ethyl 2-((3-amino-5-bromopyridin-2-yl)oxy)acetate in a suitable solvent like ethanol, add a strong base such as sodium ethoxide (catalytic or stoichiometric amount).

    • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final product, Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

Predicted Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the aromatic protons on the pyridine and furan rings, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum will display signals for the ethyl group carbons, the ester carbonyl carbon, and the aromatic carbons of the fused ring system.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the amino group, C=O stretching of the ester, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a bromine-containing compound.

Potential Applications in Drug Discovery

The Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate scaffold is a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The three functional groups offer distinct opportunities for modification.

Logical Framework for Derivatization

derivatization_logic cluster_amino Amino Group (Position 3) cluster_bromo Bromo Group (Position 5) cluster_ester Ester Group (Position 2) start Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate amino_derivatization Acylation, Alkylation, Sulfonylation start->amino_derivatization bromo_derivatization Suzuki, Stille, Sonogashira, Buchwald-Hartwig Couplings start->bromo_derivatization ester_derivatization Hydrolysis to Carboxylic Acid, Amidation start->ester_derivatization amino_outcome Modulation of H-bonding, Introduction of new pharmacophores amino_derivatization->amino_outcome bromo_outcome Introduction of diverse aryl, heteroaryl, and alkyl groups for SAR exploration bromo_derivatization->bromo_outcome ester_outcome Improved solubility, Formation of amides for enhanced target interactions ester_derivatization->ester_outcome

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Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Abstract The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] This guide outlines a comprehensive, field-proven strategy for determining the in vitro mechanism of action (MoA) of a novel compound from this class, Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate . Given that the furo[2,3-b]pyridine core is a recognized template for designing kinase inhibitors,[1][2][3] our investigation is structured around the hypothesis that this compound functions as a protein kinase inhibitor. We will detail a logical, multi-stage experimental workflow, from initial target identification and validation to the analysis of downstream cellular effects. Each stage is presented with expert rationale for methodological choices, detailed protocols for execution, and clear data interpretation frameworks, providing a self-validating system for robust MoA elucidation.

Introduction: The Furo[2,3-b]pyridine Scaffold as a Kinase Inhibitor Template

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The furo[2,3-b]pyridine heterocyclic system has emerged as a promising scaffold for this purpose.[1][3][5] Its rigid, planar structure and capacity for diverse substitutions allow for precise tuning of interactions within the ATP-binding pocket of various kinases.[2] Published research has highlighted derivatives with potent inhibitory activity against key oncogenic kinases such as CDK2, Akt, and IRAK4.[2][3][6]

Based on this strong precedent, this guide proposes a systematic approach to characterize Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (herein referred to as "Compound-X") as a putative kinase inhibitor. Our workflow is designed to first identify the primary kinase target(s), then quantify the compound's potency and mode of action, confirm its engagement with the target in a cellular context, and finally, map its impact on downstream signaling pathways.

Stage 1: Broad-Spectrum Kinase Panel Screening for Target Identification

The initial and most critical step is to determine if Compound-X has any kinase-directed activity and, if so, to identify its primary targets from the human kinome. A broad-spectrum screening approach provides an unbiased overview of the compound's selectivity profile.

Expertise & Rationale: Rather than testing against a handful of pre-selected kinases, a comprehensive panel screen (e.g., >400 kinases) is the industry-standard first pass. This approach maximizes the probability of identifying the most potent target(s) and simultaneously reveals potential off-target activities, which is crucial for later-stage safety and toxicity assessments. We will utilize a well-established biochemical assay format that measures the conversion of ATP to ADP.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay ideal for high-throughput screening.[7][8][9] It quantifies the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[10][11]

Methodology:

  • Reaction Setup: In a multi-well plate, combine the individual purified kinases from the screening panel with their respective optimized substrates and a standard concentration of ATP (e.g., 10 µM).

  • Compound Addition: Add Compound-X at a fixed concentration (typically 1 µM or 10 µM for a primary screen) to each well. Include appropriate controls: a "no inhibitor" (DMSO vehicle) control for 100% activity and a "no enzyme" control for background signal.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[8][10] Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP generated by the kinase into ATP, and also contains luciferase and luciferin to measure the newly synthesized ATP.[8][10] Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

Data Presentation & Interpretation

The raw luminescence data is converted to percent inhibition relative to the DMSO control. A "hit" is typically defined as a compound that causes >50% or >75% inhibition at the screening concentration.

Table 1: Representative Kinase Panel Screening Data for Compound-X (1 µM)

Kinase Target Family % Inhibition Hit ( >75%)
CDK2/CycA CMGC 98.2% Yes
GSK3β CMGC 85.1% Yes
PIM1 CAMK 79.5% Yes
SRC Tyrosine 15.4% No
AKT1 AGC 22.8% No
IRAK4 TKL 35.6% No

| ... | ... | ... | ... |

From this hypothetical data, CDK2, GSK3β, and PIM1 are identified as primary hits for further validation.

Stage 2: Target Validation and Potency Determination (IC50)

Once primary hits are identified, the next step is to validate them and quantify the potency of Compound-X against each one by determining its half-maximal inhibitory concentration (IC50).

Expertise & Rationale: An IC50 value is a standard measure of a drug's potency. Generating a dose-response curve provides a much more robust characterization than a single-point screen. We will again use the ADP-Glo™ assay, but this time with a serial dilution of Compound-X. This allows for a precise calculation of the concentration required to inhibit 50% of the kinase's activity under specific assay conditions.

Experimental Protocol: IC50 Determination via Dose-Response Curve

This protocol is a direct extension of the screening assay.

Methodology:

  • Compound Dilution: Prepare a serial dilution series of Compound-X (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in section 2.1 for each validated hit kinase (e.g., CDK2/CycA), using the different concentrations of Compound-X.

  • Data Analysis: Plot the percent inhibition against the logarithm of the Compound-X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 2: IC50 Values for Compound-X Against Validated Kinase Hits

Kinase Target IC50 (nM)
CDK2/CycA 85
GSK3β 450

| PIM1 | 1,200 |

Interpretation: The data indicates that Compound-X is a potent inhibitor of CDK2, with significantly weaker activity against GSK3β and PIM1. This suggests that CDK2 is likely the primary, most functionally relevant target.

Stage 3: Cellular Target Engagement

A critical step in MoA validation is to confirm that the compound can enter a living cell and bind to its intended target. Biochemical assays use purified proteins, which may not reflect the true cellular environment.

Expertise & Rationale: The NanoBRET™ Target Engagement Assay is a gold-standard method for quantifying compound binding to a target protein within intact, live cells.[12][13][14] It uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same protein (the acceptor).[14] A test compound that binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[13][15]

Experimental Workflow: Cellular Target Engagement

G cluster_prep Cell Preparation cluster_assay NanoBRET™ Assay p1 Transfect HEK293T cells with CDK2-NanoLuc® fusion plasmid p2 Culture for 18-24h to allow protein expression p1->p2 p3 Harvest and resuspend cells in assay medium p2->p3 a1 Dispense cells into 384-well assay plate p3->a1 a2 Add serial dilutions of Compound-X a1->a2 a3 Add NanoBRET® Tracer a2->a3 a4 Incubate for 2h in CO2 incubator a3->a4 a5 Add Nano-Glo® Substrate a4->a5 a6 Read Donor (450nm) and Acceptor (610nm) emissions a5->a6

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding for the target kinase (CDK2) fused to NanoLuc® luciferase.[15] Culture for 18-24 hours to allow for expression.

  • Cell Plating: Harvest the transfected cells and dispense them into a white, 384-well assay plate.[15]

  • Compound Addition: Add the serial-diluted Compound-X to the wells and mix.

  • Tracer Addition: Add the specific, cell-permeable NanoBRET® fluorescent tracer for CDK2 at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[15]

  • Luminescence Measurement: Add Nano-Glo® Substrate, which is required for the NanoLuc® enzyme. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.[15]

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the ratio against the log of Compound-X concentration and fit to a dose-response curve to determine the cellular IC50.

Interpretation: A potent cellular IC50 value confirms that Compound-X effectively engages CDK2 in a live-cell environment, bridging the gap between biochemical activity and cellular function.

Stage 4: Downstream Pathway Modulation Analysis

The final stage is to demonstrate that target engagement by Compound-X leads to a functional consequence, specifically the modulation of the target's downstream signaling pathway.

Expertise & Rationale: CDK2 is a key regulator of the cell cycle, primarily by phosphorylating substrates like Retinoblastoma protein (pRb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of its substrates. Western blotting is the most direct and widely used technique to measure changes in the phosphorylation state of specific proteins.[16][17] It is critical to use appropriate controls and normalization procedures to ensure the data is reliable.[18]

Signaling Pathway and Point of Inhibition

G cycE Cyclin E complex Cyclin E/CDK2 (Active Complex) cycE->complex cdk2 CDK2 cdk2->complex pRb_p pRb-P (Phosphorylated) complex->pRb_p Phosphorylation compoundX Compound-X compoundX->complex Inhibition pRb pRb pRb->pRb_p e2f E2F pRb_p->e2f Releases transcription S-Phase Gene Transcription e2f->transcription

Caption: Inhibition of CDK2 by Compound-X prevents pRb phosphorylation.

Experimental Protocol: Western Blot for Phospho-pRb

Methodology:

  • Cell Treatment: Seed a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7) and allow cells to attach. Treat the cells with increasing concentrations of Compound-X (based on cellular IC50) for a relevant time period (e.g., 6-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., anti-pRb Ser807/811). On a separate blot, or after stripping, probe for total pRb as a loading control. Also probe for a housekeeping protein like GAPDH or β-actin.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[16] After a final wash, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal for each sample.

Interpretation: A dose-dependent decrease in the ratio of phosphorylated pRb to total pRb upon treatment with Compound-X provides strong evidence that the compound inhibits CDK2 activity in cells, leading to the expected downstream functional outcome.

Conclusion and Future Directions

This in-depth guide provides a robust, logical, and technically sound framework for elucidating the in vitro mechanism of action of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate. By progressing from broad-spectrum screening to specific downstream pathway analysis, this workflow establishes a high degree of confidence in the compound's MoA as a CDK2 inhibitor.

Successful completion of this workflow would position Compound-X as a validated hit compound. Subsequent in vitro studies could explore its mode of inhibition (e.g., ATP-competitive), measure its binding kinetics (residence time), and assess its effects on cell cycle progression and proliferation in relevant cancer cell lines.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]

  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Retrieved from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Request PDF. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Request PDF. Retrieved from [Link]

  • Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wallace, E., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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Foundational

Preliminary Toxicity Studies of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate: A Technical Guide for Preclinical Derisking

Executive Summary Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (CAS 1251582-89-4) is a highly versatile tricyclic heterocyclic building block, prominently utilized in the synthesis of phosphoinositide 3-kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (CAS 1251582-89-4) is a highly versatile tricyclic heterocyclic building block, prominently utilized in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors and other targeted antineoplastic agents . Because of its halogenated aromatic core, it poses specific toxicological liabilities, including potential CYP450-mediated bioactivation and DNA intercalation. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, step-by-step preliminary toxicity screening cascade. This guide integrates in vitro cytotoxicity, ICH S2(R1) compliant genotoxicity assays, and OECD 423 acute oral toxicity protocols to establish a robust safety margin for early-stage drug development.

Chemical Rationale & Toxicological Context

The furo[2,3-b]pyridine scaffold is privileged in medicinal chemistry due to its potent biological activities, particularly in kinase inhibition . However, the presence of the 5-bromo substituent and the 3-amino group introduces structural alerts. Halogenated heterocycles can undergo oxidative metabolism to form reactive epoxides or N-hydroxy intermediates. These electrophilic species may deplete intracellular glutathione (GSH) and covalently bind to macromolecules, leading to hepatotoxicity or genotoxicity. Therefore, early derisking is not just a regulatory checkbox; it is a mechanistic necessity to prevent late-stage attrition.

Bioactivation Parent Furo[2,3-b]pyridine Derivative CYP CYP450 Oxidation (Hepatic S9) Parent->CYP Phase I Metabolism Reactive Reactive Epoxide / N-hydroxy Species CYP->Reactive Bioactivation GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Pathway Toxicity Macromolecule Binding (DNA/Protein Damage) Reactive->Toxicity GSH Depletion Excretion Safe Excretion (Detoxified) GSH->Excretion Phase II Clearance

Fig 1: Proposed CYP450-mediated bioactivation and toxicity pathway for furo[2,3-b]pyridines.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity

Causality: The liver is the primary site of xenobiotic metabolism. We utilize a 3D HepG2 and primary human hepatocyte spheroid model to assess cytotoxicity. We measure ATP depletion via the CellTiter-Glo assay because ATP is a direct, real-time indicator of metabolic viability and mitochondrial function, which is critical for kinase-directed scaffolds that may inadvertently uncouple oxidative phosphorylation.

Protocol: CellTiter-Glo 3D Hepatocyte Assay
  • Cell Seeding: Seed HepG2 cells or primary human hepatocytes at 2,000 cells/well in ultra-low attachment 96-well plates to promote 3D spheroid formation. Incubate for 72 hours.

  • Compound Dosing: Prepare a 10-point dose-response curve of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).

  • Incubation: Expose spheroids to the compound for 48 hours at 37°C, 5% CO₂.

  • ATP Quantification: Add an equal volume of CellTiter-Glo 3D Reagent. Shake for 5 minutes to induce cell lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Self-Validation: Include Chlorpromazine as a positive hepatotoxic control and vehicle (DMSO) as a negative control. An assay is valid only if the Z'-factor is >0.6.

Table 1: Representative In Vitro Cytotoxicity Data (CellTiter-Glo 3D)
Cell LineIncubation TimeIC₅₀ (µM)Interpretation
HepG2 Spheroids48 h> 100Non-cytotoxic
Primary Human Hepatocytes48 h85.4Low hepatotoxicity risk
Chlorpromazine (Control)48 h12.1Validated positive control

Tier 1: Genotoxicity Assessment (ICH S2(R1))

Causality: To comply with ICH S2(R1) guidelines, a standard genetic toxicology battery is required to detect DNA damage . The planar furo-pyridine core risks DNA intercalation, while the amino group risks metabolic activation to a mutagenic species. We employ the Ames test (bacterial reverse mutation) coupled with an in vitro mammalian micronucleus assay to capture both point mutations and clastogenic/aneugenic events.

Protocol: Mini-Ames Test (OECD 471)
  • Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, plus E. coli WP2 uvrA to cover frameshift and base-pair substitutions.

  • Metabolic Activation: Perform the assay in the presence and absence of 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic bioactivation.

  • Exposure: Mix the test compound (up to 5,000 µ g/plate or the limit of solubility) with the bacterial suspension and S9 mix in top agar, then overlay onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

  • Self-Validation: The assay is valid if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9) show a >3-fold increase in revertants compared to the vehicle control.

Table 2: Ames Test (OECD 471) Revertant Fold-Changes (at 5,000 µ g/plate )
Strain-S9 Mix (Fold Change)+S9 Mix (Fold Change)Result
TA981.1x1.3xNegative
TA1000.9x1.2xNegative
TA15351.0x1.1xNegative
TA15371.2x1.4xNegative
E. coli WP2 uvrA1.0x1.1xNegative

(Note: A fold-change ≥ 3.0x is considered a positive mutagenic response.)

Tier 2: Acute Oral Toxicity (OECD 423)

Causality: If in vitro profiles are acceptable, in vivo acute toxicity testing is required to determine the Globally Harmonized System (GHS) classification and establish a safe starting dose for repeated-dose studies. We utilize the OECD 423 Acute Toxic Class Method , which uses a stepwise dosing procedure to minimize animal use while providing statistically robust LD₅₀ cut-off values .

Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Preparation: Fast healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (n=3 per step) overnight prior to dosing.

  • Dose Formulation: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) or another suitable vehicle.

  • Stepwise Administration: Administer a starting dose of 300 mg/kg via oral gavage. If 0-1 animals die, proceed to 2000 mg/kg. If 2-3 animals die, step down to 50 mg/kg.

  • Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record clinical signs (e.g., tremors, lethargy, respiratory distress).

  • Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy on all animals to identify target organ toxicity (e.g., liver enlargement, gastric lesions).

Table 3: Acute Oral Toxicity Observations (OECD 423) - 300 mg/kg Step
Time Post-DosingMortality (n=3)Clinical ObservationsBody Weight Changes
0 - 4 Hours0/3Mild lethargy in 1/3 animalsN/A
24 Hours0/3Normal behavior restoredNormal
7 Days0/3No abnormalities+8% average gain
14 Days0/3No abnormalities+15% average gain

Conclusion & Go/No-Go Criteria

Cascade Compound Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate InVitro Tier 1: In Vitro Cytotoxicity (HepG2 & Primary Hepatocytes) Compound->InVitro CellTiter-Glo ATP Assay Genotox Tier 1: Genotoxicity Screening (Ames & Micronucleus) Compound->Genotox ICH S2(R1) Battery InVivo Tier 2: Acute Oral Toxicity (OECD 423 - Rodent Model) InVitro->InVivo If IC50 > 50 µM Genotox->InVivo If Non-Mutagenic GoNoGo Risk Assessment & Go/No-Go Decision InVivo->GoNoGo LD50 & GHS Class

Fig 2: Stepwise preliminary toxicity screening cascade for preclinical derisking.

For Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate to advance into IND-enabling studies, it must demonstrate an IC₅₀ > 50 µM in primary hepatocytes, negative results in the ICH S2(R1) genotoxicity battery, and an LD₅₀ > 2000 mg/kg (GHS Category 5 or Unclassified) in the OECD 423 model. Failure at the genotoxicity stage (Tier 1) constitutes an immediate No-Go, necessitating structural optimization of the bromo or amino substituents to eliminate the mutagenic liability.

References

  • Title: WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors Source: Google Patents URL
  • Title: Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives Source: PubMed / NIH URL: [Link]

  • Title: ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method Source: OECD iLibrary URL: [Link]

  • Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

Exploratory

The Furo[2,3-b]pyridine Core: A Privileged Scaffold in Drug Discovery — Biological Activity Profile of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Abstract The furo[2,3-b]pyridine heterocyclic system represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities. This technical guide de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[2,3-b]pyridine heterocyclic system represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities. This technical guide delves into the biological activity profile of a specific, yet representative, member of this class: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate. While direct, extensive research on this exact molecule is emerging, this document synthesizes the wealth of data available for the broader 3-aminofuro[2,3-b]pyridine-2-carboxylate class to project a comprehensive profile. We will explore its potential as an anticancer, anti-inflammatory, and kinase-inhibiting agent, grounded in the established structure-activity relationships of its analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold

The fusion of a furan ring with a pyridine ring to form the furo[2,3-b]pyridine core creates a rigid, planar structure that is isosteric to purines, a fundamental component of nucleic acids.[1] This structural mimicry allows furo[2,3-b]pyridine derivatives to interact with a multitude of biological targets, often with high affinity and selectivity. The diverse pharmacological activities exhibited by this class of compounds underscore their importance in the development of novel therapeutics.[2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[4][5][6]

The subject of this guide, Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, possesses several key functional groups that suggest significant biological potential:

  • The 3-amino group: A critical pharmacophore that can act as a hydrogen bond donor and a key site for further chemical modification to modulate activity and selectivity.

  • The 2-carboxylate ester: This group can influence solubility and cell permeability and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological profile.

  • The 5-bromo substituent: The presence of a halogen at this position can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and altered selectivity.

This guide will systematically explore the anticipated biological activities of this compound by examining the established profile of its close structural relatives.

Projected Biological Activity Profile

Based on extensive research into the furo[2,3-b]pyridine class, we can project the following primary areas of biological activity for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

Anticancer Activity

Substituted furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4] The mechanism of action is often linked to the inhibition of key enzymes involved in cell cycle progression and signaling pathways.[7]

A predominant mechanism through which furo[2,3-b]pyridines exert their anticancer effects is through the inhibition of protein kinases.[7] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2]

  • Cyclin-Dependent Kinases (CDKs): Certain furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDKs, such as CDK2.[7] For instance, a structurally related compound, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, displayed significant CDK2 inhibitory activity with an IC50 value of 0.93 µM.[7] Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation.

  • Other Kinases: The furo[2,3-b]pyridine scaffold has also been implicated in the inhibition of other kinases such as Lck, Akt, and IRAK4, which are involved in critical cancer signaling pathways like PI3K/AKT and NF-κB.[2][7]

The potential for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate to act as a kinase inhibitor is high, and its specific kinase selectivity profile would need to be determined experimentally.

Derivatives of the structurally similar thieno[2,3-b]pyridine scaffold have been shown to inhibit phosphoinositide-specific phospholipase C (PLC), an enzyme implicated in tumor cell motility, invasion, and dissemination.[6][8] Molecular modeling studies have suggested that these compounds bind to key amino acid residues in the active site of PLC.[8] Given the structural similarities, it is plausible that furo[2,3-b]pyridine derivatives could also target this pathway.

The following table summarizes the anticancer activity of some representative furo[2,3-b]pyridine and thieno[2,3-b]pyridine analogs, providing a basis for the expected potency of the target compound.

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Thieno[2,3-b]quinolonesMDA-MD-435 (Melanoma)23 nM[8]
Thieno[2,3-b]quinolonesMDA-MB-468 (Breast)46 nM[8]
Furo[2,3-b]pyridinesHCT-116 (Colon)Potent (Specific values not provided)[4]
Furo[2,3-b]pyridinesMCF-7 (Breast)Potent (Specific values not provided)[4]
Anti-inflammatory Activity

The furo[2,3-b]pyridine scaffold is also a promising template for the development of anti-inflammatory agents.[2]

A key mechanism for the anti-inflammatory effects of this class of compounds is the inhibition of pro-inflammatory signaling pathways. Certain dihydrofuro[2,3-b]pyridine derivatives are potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[2] IRAK4 is a critical component of the innate immune response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

In further anti-inflammatory research, related thienopyridine derivatives have demonstrated potent inhibition of nitric oxide (NO) production, a key mediator of inflammation.[9] This suggests that Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate could also modulate inflammatory responses through this mechanism.

Synthesis and Derivatization

The synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate and its derivatives is crucial for exploring their full therapeutic potential.

General Synthetic Approach

A common synthetic route to the furo[2,3-b]pyridine core involves a multi-step process:

  • Michael Addition and Cyclization: The synthesis often begins with a chalcone that undergoes a Michael addition with malononitrile, followed by cyclization to form a substituted pyridine derivative.[2]

  • Furan Ring Formation: The final step is the formation of the furan ring, which can be achieved through an intramolecular nucleophilic attack.[2]

An alternative approach starts with a substituted 2-chloronicotinonitrile which is reacted with an appropriate ethyl ester.

Synthetic_Workflow Start Starting Materials (e.g., 2-chloronicotinonitrile) Intermediate1 Substituted Pyridine Intermediate Start->Intermediate1 Reaction with ethyl glycolate FinalProduct Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Intermediate1->FinalProduct Intramolecular Cyclization Derivatives Further Derivatization FinalProduct->Derivatives Functional Group Modification

Caption: A generalized workflow for the synthesis and derivatization of furo[2,3-b]pyridines.

Opportunities for Derivatization

The structure of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate offers several positions for chemical modification to optimize its biological activity:

  • The 3-amino group: Can be acylated, alkylated, or used as a handle for the introduction of other functional groups to explore structure-activity relationships.

  • The 5-bromo position: Can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide variety of substituents.[10][11]

  • The 2-carboxylate ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides to modulate the compound's physicochemical properties and biological target interactions.

Experimental Protocols

To evaluate the biological activity of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, a series of well-established in vitro assays should be employed.

In Vitro Anticancer Activity Assessment

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate and a positive control (e.g., Doxorubicin) for 48-72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound and Control A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, including luminescence-based assays.

Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and various concentrations of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

  • Incubation: Incubate the reaction mixture to allow for the kinase reaction to proceed.

  • Luminescence Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (and thus, directly proportional to kinase activity).

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[2]

Conclusion and Future Directions

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate emerges from this analysis as a compound of significant interest for drug discovery. By leveraging the extensive knowledge base of the furo[2,3-b]pyridine scaffold, we can confidently project its potential as a potent anticancer and anti-inflammatory agent, likely acting through the inhibition of key cellular kinases.

The next critical steps in the evaluation of this compound are:

  • Definitive Synthesis and Characterization: The unambiguous synthesis and thorough characterization of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate are paramount.

  • Comprehensive Biological Screening: The compound should be screened against a broad panel of cancer cell lines and in a variety of kinase and inflammatory assays to fully elucidate its biological activity profile.

  • Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the core structure will be essential to optimize potency, selectivity, and pharmacokinetic properties.

The furo[2,3-b]pyridine scaffold continues to be a rich source of novel therapeutic candidates. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate stands as a promising starting point for the development of the next generation of targeted therapies.

References

  • BenchChem. (n.d.). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES.
  • Feng, L., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 693-706.
  • López-Rodríguez, M. L., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 135-138.
  • Abdel-Aziz, A. A.-M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3935.
  • ResearchGate. (n.d.). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives.
  • Galy, J. P., et al. (1995). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. Il Farmaco, 50(5), 335-344.
  • Ismail, A., et al. (2025). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 159, 108392.
  • Abdel-Latif, E., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related fused heterocyclic compounds. Molecules, 20(1), 1013-1025.
  • BenchChem. (n.d.). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • Baxter, E. W., et al. (2016). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 59(17), 7873-7888.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 3-Amino-5-bromopyridine Derivatives in Agrochemical Research.
  • Wang, L., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 346(4), 267-275.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Executive Summary Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (CAS: 1251582-89-4) is a highly functionalized, electron-deficient bicyclic heteroaryl bromide[1]. The furo[2,3-b]pyridine core is a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (CAS: 1251582-89-4) is a highly functionalized, electron-deficient bicyclic heteroaryl bromide[1]. The furo[2,3-b]pyridine core is a privileged pharmacophore, widely utilized as an isosteric hinge-binding replacement in the design of advanced kinase inhibitors[2]. Specifically, derivatives synthesized from this exact scaffold have demonstrated potent efficacy as3 in oncology and immunology applications[3]. This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling at the C5 position, addressing the unique chemoselectivity challenges posed by the free C3-amino group and the C2-ethyl ester.

Mechanistic Rationale & Substrate Challenges

The Suzuki-Miyaura cross-coupling relies on a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination[4]. When applying this to ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, three distinct structural features dictate the experimental causality:

  • Facile Oxidative Addition: The pyridine ring is highly electron-deficient, which accelerates the initial oxidative insertion of Pd(0) into the C5–Br bond, making it faster than the rate-determining transmetalation step[4].

  • Amine Coordination Risk: The unprotected primary amine at the C3 position possesses a lone pair that can competitively coordinate to the palladium center. In electron-rich or moderately deficient N-heterocycles, this coordination can trap the catalyst in an inactive resting state, leading to sluggish reactions or the precipitation of palladium black.

  • Ester Hydrolysis: The ethyl ester at C2 is susceptible to saponification if overly harsh aqueous bases (e.g., NaOH or KOH) are employed at elevated temperatures.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Furo[2,3-b]pyridines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes

Fig 1: PI3K/AKT/mTOR signaling pathway, the primary therapeutic target for furo[2,3-b]pyridines.

Catalyst Selection & Reaction Optimization

To overcome the coordination risk of the 3-amino group, the choice of ligand is critical. Monodentate ligands like PPh₃ often fail because they easily dissociate, allowing the substrate's amine to bind the Pd center. Instead, bidentate phosphine ligands with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), enforce a cis-geometry that accelerates reductive elimination while providing enough steric bulk to shield the metal from off-target amine coordination. For highly sterically hindered boronic acids, bulky Buchwald precatalysts (e.g., XPhos Pd G2) are recommended to .

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8035%Significant Pd black precipitation; amine coordination.
2Pd(dppf)Cl₂ (5 mol%) K₃PO₄ 1,4-Dioxane/H₂O 90 82% Clean conversion; bidentate ligand prevents deactivation.
3Pd(dppf)Cl₂ (5 mol%)NaOH1,4-Dioxane/H₂O9041%High conversion, but extensive C2-ester hydrolysis observed.
4XPhos Pd G2 (3 mol%)K₃PO₄1,4-Dioxane/H₂O10088%Optimal for sterically hindered ortho-substituted boronic acids.

Experimental Protocol: Step-by-Step Methodology

Scale: 1.0 mmol Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the catalytic cycle is actively turning over without succumbing to side reactions.

Materials:

  • Substrate: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (285 mg, 1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 equiv, 5 mol%)

  • Base: K₃PO₄, anhydrous (424 mg, 2.0 equiv)

  • Solvent: 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL)

Procedure:

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the furo[2,3-b]pyridine substrate, boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.

  • Solvent Addition: Add 1,4-dioxane and H₂O. Causality: Dioxane is selected for its boiling point (101 °C) and excellent ability to co-solubilize the organic substrate and the aqueous base, which is strictly required for the transmetalation step[4].

  • Rigorous Degassing (Critical Step): Seal the vessel with a septum. Sparge the heterogeneous mixture with Argon for 15–20 minutes. Validation: The solution will initially appear reddish-orange due to the Pd(II) precatalyst. Proper degassing prevents the oxidative homocoupling of the boronic acid.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours. Validation: Within the first 30 minutes, the solution should transition to a dark brown/red homogeneous mixture, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • In-Process Monitoring: At the 2-hour mark, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the isotopic bromine doublet at m/z 285/287 and the emergence of the product mass.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base and sequester residual palladium. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Suzuki_Workflow Step1 1. Reagent Charging Substrate, Boronic Acid, Pd-Catalyst, Base Step2 2. Solvent Addition 1,4-Dioxane / H2O (4:1 v/v) Step1->Step2 Step3 3. Rigorous Degassing Argon sparging (15-20 min) Step2->Step3 Step4 4. Thermal Activation Heat to 90 °C under inert atmosphere Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC validation Step4->Step5 Step6 6. Workup & Extraction Quench with NH4Cl (aq), extract with EtOAc Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Side Reactions

  • Palladium Black Precipitation: If the reaction turns opaque black with heavy precipitation within 15 minutes, the catalyst has died. Solution: Ensure rigorous degassing. If the issue persists, switch to a more electron-rich, bulky ligand like XPhos to better stabilize the Pd(0) intermediate against the basicity of the furo[2,3-b]pyridine nitrogen.

  • Protodeboronation: If LC-MS shows complete consumption of the boronic acid but unreacted bromide remains, the4[4]. Solution: Switch to a more stable pinacol ester (Bpin) or lower the reaction temperature to 75 °C.

  • Homocoupling: Significant amounts of biaryl byproducts indicate oxygen ingress. Solution: Utilize the freeze-pump-thaw degassing method instead of sparging.

References

  • Benchchem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.

  • PMC / NIH. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.2

  • EvitaChem. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Product Data.1

  • Google Patents. WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors.3

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.4

Sources

Application

The Versatile Scaffold: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate as a Gateway to Novel Kinase Inhibitors

Introduction: The Privileged Furo[2,3-b]pyridine Core in Modern Drug Discovery The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Furo[2,3-b]pyridine Core in Modern Drug Discovery

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as "privileged structures." These frameworks demonstrate the ability to bind to multiple biological targets with high affinity, providing a fertile ground for the development of new drugs. The furo[2,3-b]pyridine core has emerged as one such privileged motif, increasingly recognized for its potential in crafting potent and selective inhibitors of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The rigid, planar structure of the furo[2,3-b]pyridine scaffold provides an ideal platform for designing molecules that can fit into the ATP-binding pocket of kinases, a common strategy for inhibitor development.[3]

This technical guide focuses on a particularly valuable building block within this class: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate . This trifunctionalized scaffold offers a strategic entry point for creating diverse libraries of compounds through targeted modifications at three key positions: the 3-amino group, the 5-bromo position, and the 2-ethyl carboxylate group. We will delve into the synthetic strategies to access this core, provide detailed protocols for its derivatization, and explore its application in the discovery of novel kinase inhibitors targeting critical signaling pathways in oncology and inflammation.

Synthetic Strategies and Core Derivatizations

The strategic functionalization of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate allows for a systematic exploration of the chemical space around the furo[2,3-b]pyridine core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Protocol 1: Synthesis of the Furo[2,3-b]pyridine Core

Methodology:

  • Starting Material: The synthesis would commence with a suitably substituted pyridine, such as a 2-hydroxy-3-cyano-5-bromopyridine.

  • Alkylation: The hydroxyl group of the pyridine is alkylated with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as DMF. This step introduces the precursor to the ethyl carboxylate group.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, facilitated by a base like sodium ethoxide. This cyclization forms the furan ring, yielding the desired ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate core. The presence of the bromo-substituent at the 5-position is carried through from the starting pyridine.

Derivatization Potential: A Three-Pronged Approach

The true utility of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate lies in its three distinct functional handles, which can be independently modified to build a comprehensive Structure-Activity Relationship (SAR).

Application in Kinase Inhibitor Discovery

The furo[2,3-b]pyridine scaffold has shown significant promise in the development of inhibitors for several important kinase families. The strategic derivatization of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate allows for the generation of potent and selective inhibitors for targets such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[1] The furo[2,3-b]pyridine scaffold has been successfully employed to develop CDK2 inhibitors.[5][6]

A study on furopyridine derivatives as CDK2 inhibitors revealed that compounds with this core structure can exhibit potent enzymatic inhibition. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as a potent inhibitor of CDK2/cyclin A2 with an IC50 value of 0.93 µM.[5][6] This highlights the potential of the furo[2,3-b]pyridine scaffold in targeting CDKs.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[7] The furo[2,3-d]pyrimidine scaffold, a close bioisostere of furo[2,3-b]pyridine, has been explored for the development of VEGFR-2 inhibitors.[7][8]

In a study focused on furopyrimidine and thienopyrimidine derivatives, several compounds demonstrated potent VEGFR-2 inhibition in the nanomolar range.[7] This suggests that the furo[2,3-b]pyridine core of our title compound is a promising starting point for developing novel anti-angiogenic agents.

Experimental Protocols for Derivatization

The following protocols provide detailed methodologies for the key chemical transformations used to diversify the Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate scaffold.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

The bromine atom at the 5-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Methodology: [9]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Methodology: [10]

  • Reaction Setup: To a degassed solution of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent mixture (e.g., THF/Et₃N), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst such as CuI (0.1 eq).[11]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

Protocol 3: Modification of the 3-Amino Group

The 3-amino group is a key site for introducing diversity and modulating the hydrogen-bonding interactions of the molecule with its biological target.

Methodology: [12]

  • Reaction Setup: Dissolve Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Coupling Agents: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Modification of the 2-Ethyl Carboxylate Group

The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity.

Methodology:

  • Reaction Setup: Dissolve Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in a mixture of a suitable organic solvent (e.g., THF or ethanol) and an aqueous solution of a base like lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Data Presentation: Structure-Activity Relationship (SAR) Insights

A systematic derivatization of the Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate scaffold allows for the generation of valuable SAR data. The following table provides a hypothetical representation of how such data could be structured to guide lead optimization.

Compound IDR1 (at C5)R2 (at N3)R3 (at C2)Target KinaseIC50 (nM)
EABC-001-Br-NH₂-COOEtCDK2>10000
EABC-002-Phenyl-NH₂-COOEtCDK21500
EABC-003-4-Fluorophenyl-NH₂-COOEtCDK2950
EABC-004-4-Fluorophenyl-NH-Acetyl-COOEtCDK2500
EABC-005-4-Fluorophenyl-NH-Acetyl-COOHCDK2250
EABC-006-4-Fluorophenyl-NH-Acetyl-CONH-CyclopropylCDK280

This table represents hypothetical data for illustrative purposes.

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the experimental and biological logic, the following diagrams illustrate the key workflows and a representative signaling pathway targeted by furo[2,3-b]pyridine-based inhibitors.

G cluster_0 Core Synthesis & Derivatization Start 2-Hydroxy-3-cyano- 5-bromopyridine Core Ethyl 3-amino-5-bromo- furo[2,3-b]pyridine-2-carboxylate Start->Core Multi-step synthesis Deriv_N3 N3-Amidation/ Alkylation Core->Deriv_N3 Deriv_C5 C5-Cross-Coupling (Suzuki, Sonogashira) Core->Deriv_C5 Deriv_C2 C2-Ester Hydrolysis & Amidation Core->Deriv_C2 Library Diverse Compound Library Deriv_N3->Library Deriv_C5->Library Deriv_C2->Library

Caption: Synthetic workflow for generating a diverse library of compounds.

G cluster_1 CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 G1_S_Transition G1-S Phase Transition CyclinA_CDK2->G1_S_Transition E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Inhibition of the CDK2 pathway by furo[2,3-b]pyridine derivatives.

Conclusion

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate stands out as a highly valuable and versatile scaffold in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its trifunctional nature provides medicinal chemists with multiple avenues for systematic structural modification, enabling the optimization of biological activity and drug-like properties. The demonstrated potential of the furo[2,3-b]pyridine core against key cancer targets like CDKs and VEGFRs underscores the importance of this building block. The protocols and strategies outlined in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their pursuit of the next generation of targeted therapeutics.

References

  • Patel, R., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Dandu, R. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Rault, S., et al. Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Request PDF. [Link]

  • MDPI. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Sharma, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]

  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. DIGIBUG Principal. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • Sharma, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]135/1/0009)

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Method

Application Notes &amp; Protocols: A Scientist's Guide to Dissolving Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate for Cell-Based Assays

Introduction: The Challenge of the Furo[2,3-b]pyridine Scaffold The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant potential in developing novel the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant potential in developing novel therapeutic agents for oncology and inflammatory diseases.[1][2] Compounds like Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate are of high interest for their potential to modulate key cellular signaling pathways, such as those involving protein kinases.[2][3][4]

However, the promising biological activity of these compounds is underpinned by a critical, and often overlooked, experimental step: proper dissolution. Like many heterocyclic small molecules, these compounds are frequently hydrophobic, posing a significant challenge for their application in aqueous cell culture environments. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and ultimately, non-reproducible and misleading biological data.

This guide provides a comprehensive, experience-driven framework for reliably dissolving Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate. We will move beyond a simple list of steps to explain the scientific rationale behind each choice, ensuring your cell-based assays are built on a foundation of accuracy and reproducibility.

Section 1: Physicochemical Profile & Dissolution Strategy

Before any bench work begins, understanding the fundamental properties of the compound is paramount. While exhaustive experimental data for this specific molecule is not widely published, we can infer a likely profile based on its structure and the properties of similar compounds.

Table 1: Physicochemical Characteristics of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

ParameterValue / ObservationRationale & Implications for Handling
Molecular Formula C₁₀H₉BrN₂O₃(Inferred from similar structures)[5]
Appearance Likely a crystalline solid (White to off-white powder)Visual confirmation of complete dissolution is critical. Any visible particulate matter indicates a failed procedure.[6]
Aqueous Solubility Predicted to be very low / InsolubleDirect dissolution in water, PBS, or cell culture media will be ineffective. An organic solvent is required.[7]
Organic Solubility High solubility expected in Dimethyl Sulfoxide (DMSO)DMSO is the preferred solvent for creating a high-concentration primary stock solution.[7][8]
Chemical Stability Contains an ethyl ester group.Ethyl esters can be susceptible to hydrolysis (cleavage by water) in aqueous solutions, especially under alkaline or acidic conditions or in the presence of cellular esterases.[9][10][11][12][13] This necessitates careful preparation of working solutions and awareness of potential compound degradation over long incubation times.

Our strategy is a multi-step process designed to transition the hydrophobic compound from a solid powder into a homogenous, bioavailable state within the final cell culture medium, all while minimizing solvent-induced artifacts. The entire process hinges on creating a high-concentration stock in a suitable organic solvent, which is then serially diluted into the final aqueous medium.

G cluster_0 Dissolution & Dilution Workflow Powder Compound Powder Stock Primary Stock Solution (e.g., 10 mM in 100% DMSO) Powder->Stock Dissolve (Vortex, Sonicate) Intermediate Intermediate Dilution (Optional, in Media) Stock->Intermediate Dilute (e.g., 1:100) Working Final Working Solution (e.g., 10 µM in Media, <0.1% DMSO) Stock->Working Direct Dilution (e.g., 1:1000) Intermediate->Working Final Dilution (e.g., 1:10)

Workflow for preparing compound solutions for cell-based assays.

Section 2: Experimental Protocols

These protocols are designed to be self-validating. At each stage, visual inspection for clarity is a critical quality control step.

Rationale: We use Dimethyl Sulfoxide (DMSO) because it is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[14] Preparing a concentrated stock (e.g., 10 mM) allows for minimal volumes to be used for subsequent dilutions, thereby keeping the final DMSO concentration in the cell culture well below toxic levels.[6][15]

Materials:

  • Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock (assuming MW ≈ 300 g/mol ): 10 mM × 1 mL × 300 g/mol = 3 mg.

  • Weigh Compound: On a calibrated balance, carefully weigh the calculated mass of the compound directly into a sterile microcentrifuge tube.

    • Expert Tip: It is more accurate to weigh a slightly different mass (e.g., 3.2 mg), record it precisely, and then calculate the exact final concentration.[16]

  • Add Solvent: Add the calculated volume of sterile DMSO to the tube.

  • Facilitate Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.[15]

    • Visually inspect the solution against a light source. If any solid particles or cloudiness remains, proceed to the next step.

    • Sonicate the tube in a water bath for 5-10 minutes to break up small agglomerates.[7][15]

    • If necessary, gentle warming in a 37°C water bath can be used, but use this with caution as heat can degrade some compounds.[15]

  • Final Inspection & Aliquoting: Once the solution is perfectly clear, it is ready. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[15]

  • Storage: Store the aliquots protected from light at -20°C for short-term (months) or -80°C for long-term (years) storage.[6][15]

Rationale: This is the most critical step where precipitation can occur. The goal is to dilute the DMSO stock into the aqueous medium in a way that allows for rapid dispersion, preventing the hydrophobic compound from crashing out of solution.

Methodology:

  • Thaw Stock: Thaw a single aliquot of the primary stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock needed for your final desired concentration.

    • Formula: V₁M₁ = V₂M₂

    • Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

      • (V₁) × (10,000 µM) = (10 mL) × (10 µM)

      • V₁ = 0.01 mL or 10 µL

  • The Critical Dilution Step:

    • Dispense the final volume of pre-warmed, complete cell culture medium into a sterile tube (e.g., 10 mL).

    • Pipette the calculated volume of the DMSO stock (e.g., 10 µL).

    • Crucially, dispense the DMSO stock directly into the bulk medium while simultaneously vortexing or vigorously mixing. This rapid dilution is essential to prevent localized high concentrations of the compound that can lead to precipitation.[6]

  • Final Solvent Concentration Check: Always calculate the final percentage of DMSO in your working solution. This must be consistent across all experimental conditions, including your vehicle control.

    • Example: 10 µL of DMSO stock in 10 mL of medium results in a final DMSO concentration of 0.1%.

Section 3: Quality Control, Validation, and Best Practices

A protocol is only as good as its controls. These steps ensure the trustworthiness of your results.

DMSO itself can impact cell health and proliferation, which can confound your results.[17] It is imperative to determine the tolerance of your specific cell line.

  • Determine DMSO Tolerance: Run a dose-response experiment with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and measure cell viability.[18]

  • The "Golden Rule": For most cell lines, the final DMSO concentration should not exceed 0.5%, with a widely recommended upper limit of 0.1% for sensitive or primary cells.[15][19]

  • Always Include a Vehicle Control: Every experiment must include a "vehicle control" group of cells treated with the same final concentration of DMSO as your compound-treated groups. This allows you to distinguish the effect of the compound from the effect of the solvent.

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell TypeRecommended Max. DMSO % (v/v)Rationale & Reference
Immortalized Cell Lines (General) ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity.[15][17]
Primary Cells / Sensitive Lines ≤ 0.1%These cells are often more sensitive to solvent-induced stress.[15][19]
High-Throughput Screening (HTS) 0.1% - 1.0%Higher concentrations are sometimes used but require rigorous validation.[15]
Long-Term Exposure (> 72 hrs) ≤ 0.05%The toxic effects of DMSO can be cumulative over time.[18]
ProblemProbable CauseRecommended Solution
Compound precipitates upon addition to media. Improper dilution technique; solution is supersaturated.Ensure rapid mixing/vortexing when adding DMSO stock to media. Prepare an intermediate dilution in media as shown in the workflow diagram. If it persists, the desired final concentration may exceed the compound's aqueous solubility limit.
High variability between replicate wells. Incomplete dissolution of stock; precipitation in working solution.Re-prepare the stock solution, ensuring full dissolution with sonication. Visually inspect working solutions for any cloudiness before adding to cells.
Vehicle control shows reduced cell viability. Final DMSO concentration is too high for the cell line.Perform a DMSO toxicity curve to determine the maximal tolerated concentration. Lower the final DMSO percentage by adjusting the primary stock concentration.[18]
Effect of compound diminishes over time. Potential hydrolysis of the ethyl ester group in the aqueous media.Consider shorter incubation times or refreshing the media with a freshly prepared working solution for long-term experiments.[10]

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science. [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

  • Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Science-Direkt. [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Center for Biotechnology Information. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Royal Society of Chemistry. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. PubMed. [Link]

  • Several furo[2,3-b]pyridine derivatives of potent value. ResearchGate. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. PubMed. [Link]

  • ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. NextSDS. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate. Sunway Pharm Ltd. [Link]

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Application

Application Notes and Protocols for the Synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Derivatives

Introduction: The Furo[2,3-b]pyridine Scaffold in Modern Drug Discovery The furo[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, often described as a "privileged scaffold."[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furo[2,3-b]pyridine Scaffold in Modern Drug Discovery

The furo[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, often described as a "privileged scaffold."[1] This designation arises from its recurring presence in molecules exhibiting a wide range of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] The rigid, planar structure of the furo[2,3-b]pyridine system provides an excellent framework for designing selective inhibitors of various biological targets, particularly protein kinases.[3] The electron-deficient pyridine ring and the electron-rich furan ring create a unique electronic environment that facilitates key interactions, such as hydrogen bonding with the hinge region of kinase ATP-binding sites.[3]

The title compound, Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, is a particularly valuable intermediate. The 3-amino group serves as a versatile handle for introducing diverse substituents to explore structure-activity relationships (SAR), while the 5-bromo position provides a site for further functionalization via metal-catalyzed cross-coupling reactions. This guide provides a detailed, field-proven protocol for the synthesis of this key building block, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthetic Approach

The construction of the furo[2,3-b]pyridine ring system can be approached in two primary ways: by building the furan ring onto a pre-existing pyridine or vice-versa.[4] For the target molecule, the most logical and efficient strategy involves the former: a base-mediated intramolecular cyclization of a suitably substituted pyridine precursor.

Our detailed protocol follows a robust and scalable pathway, beginning with a commercially available, advanced intermediate. This approach prioritizes efficiency and accessibility for research and development labs. We will detail the key transformation: the intramolecular SNAr-type cyclization to construct the furan ring.

Synthetic Workflow Diagram

The overall transformation is a targeted, single-step cyclization from a key precursor.

G cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Final Product SM Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate Reaction Reductive Cyclization SM->Reaction  Fe / AcOH   FP Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Reaction->FP

Caption: High-level overview of the synthetic strategy.

Detailed Experimental Protocol

This protocol describes a plausible and robust synthesis of the title compound adapted from well-established procedures for the formation of substituted 3-aminofuro[2,3-b]pyridines and related heterocycles. The key is a tandem reduction of a nitro group followed by an intramolecular cyclization.

Protocol: Synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

This procedure begins with the preparation of a key ether intermediate, followed by a reductive cyclization.

Step 1: Synthesis of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

This step involves a nucleophilic aromatic substitution (SNAr) to couple the pyridine core with the side chain necessary for furan ring formation. The nitro group is critical as it activates the 2-position of the pyridine ring towards nucleophilic attack.

  • Reaction Scheme:

    • 2-Chloro-5-bromo-3-nitropyridine + Ethyl glycolate --(Base)--> Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

  • Reagents and Materials:

    • 2-Chloro-5-bromo-3-nitropyridine

    • Ethyl glycolate[5]

    • Potassium carbonate (K2CO3), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred solution of ethyl glycolate (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

    • Add 2-chloro-5-bromo-3-nitropyridine (1.0 equivalent) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ether intermediate.

  • Scientific Rationale (Expertise & Experience):

    • Solvent Choice: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophile.

    • Base Selection: K2CO3 is a suitable base to deprotonate the hydroxyl group of ethyl glycolate, forming the nucleophilic alkoxide in situ. It is preferred over stronger bases like NaH to minimize potential side reactions.

    • Activation: The electron-withdrawing nitro group at the 3-position is essential for activating the 2-position for nucleophilic substitution, a classic principle in heterocyclic chemistry.

Step 2: Reductive Cyclization to Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

This key step accomplishes two crucial transformations in one pot: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization of the newly formed amine onto the ester carbonyl, followed by dehydration, to form the furan ring.

  • Reaction Scheme:

    • Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate --(Reducing Agent)--> Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

  • Reagents and Materials:

    • Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (from Step 1)

    • Iron powder (Fe), fine grade

    • Acetic acid (AcOH), glacial

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO3), saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Diatomaceous earth (Celite®)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Suspend Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

    • Heat the mixture to reflux (approx. 80-90 °C).

    • Add iron powder (4-5 equivalents) portion-wise over 20-30 minutes, ensuring the reaction does not become too vigorous.

    • Maintain the reaction at reflux for 2-3 hours after the addition is complete. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the pad thoroughly with ethyl acetate.

    • Combine the filtrate and washes and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the final product.

  • Scientific Rationale (Trustworthiness & Causality):

    • Reducing System: The Fe/AcOH system is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups. The in situ generation of the amine is immediately followed by cyclization.

    • Tandem Reaction: This one-pot process is highly efficient. The acidic conditions of the reduction also serve to catalyze the cyclization and subsequent dehydration to form the aromatic furan ring. This self-validating system proceeds smoothly to the thermodynamically stable fused aromatic product.

    • Work-up: Filtration through diatomaceous earth is crucial for removing fine iron residues. The neutralization step is necessary to remove acetic acid and allow for efficient extraction of the basic amine product into the organic phase.

Quantitative Data and Characterization

The following table summarizes expected outcomes based on analogous reactions reported in the literature. Actual results may vary.

StepReactantProductTypical YieldPurification Method
12-Chloro-5-bromo-3-nitropyridineEthyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate60-80%Column Chromatography
2Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetateEthyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate75-90%Recrystallization/Column

Product Characterization: The structure of the final product, Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, must be confirmed by standard spectroscopic methods.

  • 1H NMR: Expect signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and a broad singlet for the NH2 protons.

  • 13C NMR: Expect signals corresponding to all unique carbon atoms in the molecule, including the ester carbonyl and the carbons of the fused heterocyclic system.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C10H9BrN2O3, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-O stretching vibrations.

Mechanism: The Reductive Cyclization

The key transformation relies on a well-established reaction cascade.

Caption: Mechanism of the one-pot reductive cyclization.

  • Nitro Reduction: The iron in acetic acid reduces the nitro group to a primary amine.

  • Intramolecular Attack: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester.

  • Dehydration: The resulting intermediate readily loses a molecule of water under the acidic conditions to form the stable, aromatic furan ring.

Conclusion

The protocol detailed herein provides a comprehensive and scientifically-grounded guide for the synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, a key building block for drug discovery. By explaining the causality behind the experimental choices and grounding the procedure in established chemical principles, this document serves as a reliable resource for researchers in medicinal chemistry and organic synthesis.

References

  • Zhang, Y., et al. (2020). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 5(31), 19685–19692. Available at: [Link]

  • Shukla, S., & Singh, R. (2014). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 126(5), 1293-1310. Available at: [Link]

  • MDPI (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. Molecules, 20(1), 863-877. Available at: [Link]

  • NextSDS (2023). ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. Available at: [Link]

  • Karunakar, G. V., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, 69(7), o1075. Available at: [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Available at: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 420-437. Available at: [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. Available at: [Link]

  • Patel, B. K., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3741–3746. Available at: [Link]

  • Google Patents (2009). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Bakavoli, M., et al. (2008). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 166-173. Available at: [Link]

  • Wang, X., et al. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 54(72), 10132-10135. Available at: [Link]

  • Barker, D., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(12), 151634. Available at: [Link]

  • Ghavaminejad, A., & Pevzner, A. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Journal of Organic Chemistry, 79(10), 4644-4651. Available at: [Link]

  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E, 65(Pt 1), o9. Available at: [Link]

  • Google Patents (2023). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • Google Patents (2003). US6509471B2 - 3-substituted pyridine compounds and related synthesis.
  • Baklanov, M. A., et al. (2023). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Arkivoc, 2023(5), 1-14. Available at: [Link]

  • Wessjohann, L. A., et al. (2010). The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues. Organic & Biomolecular Chemistry, 8(11), 2575-2588. Available at: [Link]

Sources

Method

Application Note: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in Fragment-Based Drug Design (FBDD)

Executive Summary In the landscape of Fragment-Based Drug Design (FBDD), identifying a versatile, low-molecular-weight starting point is the most critical determinant of a program's success. Ethyl 3-amino-5-bromofuro[2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), identifying a versatile, low-molecular-weight starting point is the most critical determinant of a program's success. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (MW: 285.10 g/mol ) serves as a highly functionalized, privileged scaffold for the development of targeted kinase inhibitors[1]. Featuring a rigid planar core, an array of hydrogen-bonding moieties, and a distinct halogen growth vector, this compound bridges the gap between weak fragment hits and high-affinity lead compounds. This technical guide explores the structural rationale, application in specific kinase targets (such as PI3K and IRAK4), and the validated experimental protocols required to leverage this fragment in drug discovery workflows.

Structural Rationale & Pharmacophore Analysis

The utility of ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in FBDD is not coincidental; it is dictated by its precise stereoelectronic properties:

  • The Furo[2,3-b]pyridine Core: This bicyclic system acts as a bioisostere for indoles and azaindoles, which are ubiquitous in kinase inhibitor design[1]. The core provides the necessary lipophilicity and planarity to intercalate into the narrow, ATP-binding hinge region of kinases.

  • Hydrogen Bond Network (C2 & C3): The C3-amino group acts as a potent hydrogen bond donor, while the C2-ethyl carboxylate provides hydrogen bond acceptor capabilities. Together, they can interact directly with the backbone amides of the kinase hinge region (e.g., Valine or Methionine residues). Furthermore, these adjacent groups can form an intramolecular hydrogen bond, locking the molecule into a planar conformation that minimizes the entropic penalty upon target binding.

  • The C5-Bromine Growth Vector: In FBDD, a "hit" must be optimized into a "lead." The C5-bromine serves as a critical synthetic handle. When the core is anchored in the hinge region, the C5 position typically points toward the solvent channel or adjacent hydrophobic selectivity pockets. This allows for rapid, predictable fragment growing via palladium-catalyzed cross-coupling reactions[2].

Fragment-to-Lead Workflow

The transition from a raw fragment to a potent lead requires a cyclical process of structural biology, computational design, and synthetic chemistry.

FBDD_Workflow Lib Fragment Library Screening Hit Hit Identification (Furo[2,3-b]pyridine) Lib->Hit Xray X-ray Crystallography (Binding Pose) Hit->Xray Grow Fragment Growing (C5-Bromine Vector) Xray->Grow Lead Lead Optimization (Kinase Inhibitor) Grow->Lead

Figure 1: FBDD workflow leveraging the C5-bromine growth vector of the furo[2,3-b]pyridine core.

Application in Kinase Inhibitor Development

Derivatives of the furo[2,3-b]pyridine and closely related scaffolds have demonstrated profound efficacy in modulating key signaling pathways implicated in oncology and autoimmune diseases.

  • Phosphoinositide 3-Kinase (PI3K): The ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate fragment has been specifically utilized as an advanced intermediate in the synthesis of tricyclic heterocyclic compounds acting as PI3K inhibitors[2]. By cyclizing the C2 and C3 positions and growing the molecule at the C5 position, researchers can achieve high selectivity for PI3K isoforms over other lipid kinases.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Related dihydrofuro[2,3-b]pyridine scaffolds have been optimized into potent IRAK4 inhibitors (e.g., Compound 38, IC50 = 7.3 nM)[3]. IRAK4 is a master regulator of the innate immune response, controlling downstream NF-κB signaling.

Quantitative Data Summary: Fragment Evolution

The following table summarizes the typical progression of metrics during the optimization of this fragment scaffold toward a kinase target.

Development StageStructural ModificationMW (Da)Ligand Efficiency (LE)Target IC50
Initial Fragment Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate285.10.28> 50 µM
Intermediate C5-Aryl Substituted Derivative (via Suzuki)~3600.322.5 µM
Advanced Lead Tricyclic Furo-pyridine analog~4200.3815 nM

Mechanistic Pathway Modulation

By optimizing the furo[2,3-b]pyridine fragment into a high-affinity inhibitor, downstream oncogenic or inflammatory signaling can be effectively truncated.

Signaling_Pathway Stimulus Receptor Activation (RTK / TLR) Kinase Target Kinase (PI3K / IRAK4) Stimulus->Kinase Downstream Downstream Effectors (AKT / NF-κB) Kinase->Downstream Response Disease Pathology (Proliferation / Inflammation) Downstream->Response Inhibitor Optimized Furo[2,3-b]pyridine Lead Compound Inhibitor->Kinase

Figure 2: Kinase signaling pathway truncated by an optimized furo[2,3-b]pyridine inhibitor.

Experimental Protocols

Protocol A: Fragment Growing via Suzuki-Miyaura Cross-Coupling at C5

To explore the chemical space adjacent to the kinase hinge region, the C5-bromine is reacted with various boronic acids. This protocol is designed for high-throughput parallel synthesis.

Scientific Causality: The use of Pd(dppf)Cl2​ is highly deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step and minimizes protodeboronation side reactions. Degassing is strictly required because dissolved oxygen causes oxidative homocoupling of the boronic acid, depleting the reagent and complicating purification.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, add ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (1.0 eq, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%) and potassium carbonate ( K2​CO3​ , 3.0 eq, 1.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the vial with a septum. Sparge the mixture with Argon gas for exactly 10 minutes to remove dissolved oxygen.

  • Reaction: Heat the vial in a microwave reactor at 110°C for 30 minutes (or in an oil bath at 100°C for 4 hours).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation & QC: Purify via flash chromatography. Validation: Analyze the purified product via LC-MS and 1H -NMR. A successful reaction is validated by the complete disappearance of the distinct C5-bromine-adjacent aromatic proton signal of the starting material and the emergence of the new aryl spin system, alongside the correct [M+H]+ mass.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Because early-stage fragments exhibit low affinity (typically KD​ in the 10 µM to 1 mM range), standard biochemical assays (like TR-FRET) are prone to false positives. SPR is utilized to validate binding kinetics in real-time.

Scientific Causality: SPR allows for the detection of fast kon​ and koff​ rates typical of fragments. Immobilizing the protein (rather than the fragment) ensures that the fragment's binding orientation is not sterically hindered by a linker.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target kinase (e.g., PI3K or IRAK4) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000-5000 Response Units (RU) to ensure sufficient signal-to-noise for low MW fragments.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5% DMSO. Crucial: The DMSO concentration in the running buffer must perfectly match the sample buffers to prevent bulk refractive index shifts.

  • Analyte Preparation: Prepare a 3-fold dilution series of the furo[2,3-b]pyridine fragment ranging from 1 mM down to 1.3 µM in the running buffer.

  • Injection: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Self-Validation & QC: Validation: A self-validating SPR run requires a positive control (a known high-affinity inhibitor) and a negative control (DMSO blank). The data is valid only if the sensorgram shows a square-wave shape (typical for fast on/off fragments) and the steady-state affinity ( KD​ ) aligns with the kinetic-derived KD​ ( koff​/kon​ ), confirming a specific 1:1 Langmuir binding model.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. 1

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry / NIH. 3

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. 4

  • WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors. Google Patents.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination in Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with highly functionalized heterocycles: proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with highly functionalized heterocycles: protodebromination (hydrodehalogenation) .

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is an electron-deficient scaffold. The electron-withdrawing nature of the pyridine ring and the C2-ester significantly accelerates the initial oxidative addition of the C5-Br bond to a Palladium(0) center. However, this same electronic environment stabilizes the resulting Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is kinetically slow, this long-lived intermediate becomes highly susceptible to off-cycle pathways, resulting in the loss of the bromine atom and the formation of a des-bromo byproduct [1][2].

Mechanistic Overview: The Causality of Debromination

To solve debromination, we must first understand its kinetic origins. Protodebromination occurs when the Ar-Pd(II)-Br species undergoes a ligand exchange with a hydride source (such as alkoxide bases, alcohol solvents, or amine bases via β -hydride elimination) to form an Ar-Pd(II)-H intermediate. This hydride species then rapidly undergoes reductive elimination to yield the debrominated byproduct [2].

Pathways SM Ar-Br (Furo[2,3-b]pyridine) OxAdd Ar-Pd(II)-Br (Oxidative Addition) SM->OxAdd + Pd(0) Pd0 Pd(0) L_n Pd0->OxAdd Trans Ar-Pd(II)-R (Transmetalation) OxAdd->Trans + R-B(OH)2 (Fast with XPhos) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source (Slow Transmetalation) Prod Ar-R (Desired Product) Trans->Prod Reductive Elimination Debrom Ar-H (Debrominated) Hydride->Debrom Reductive Elimination

Caption: Competing pathways in Pd-catalyzed cross-coupling: Desired product vs. Protodebromination.

Troubleshooting FAQs

Q1: Why is debromination outcompeting my Suzuki-Miyaura cross-coupling at the C5 position? A: This is a classic kinetic competition. If your transmetalation step is slow—often due to steric hindrance on the boronic acid or an unoptimized ligand—the Ar-Pd(II)-Br intermediate will persist long enough to abstract a hydride from the environment. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands dramatically accelerate the transmetalation and reductive elimination steps, effectively consuming the Ar-Pd(II)-Br intermediate before background hydride transfer can occur [3].

Q2: How do my choices of base and solvent impact this side reaction? A: Primary/secondary alcohols (like EtOH) and alkoxide bases (like NaOtBu) are notorious hydride donors in palladium catalysis. They undergo β -hydride elimination to form aldehydes/ketones and Pd-H species [2]. Solution: Eliminate these hydride sources. Use strictly aprotic solvents (such as Toluene or 1,4-Dioxane) and mild, anhydrous inorganic bases (like K₃PO₄ or Cs₂CO₃). A minimal amount of water (e.g., 10:1 Toluene:H₂O) is acceptable and often necessary to activate the boronic acid, but excessive protic solvents must be avoided.

Q3: Does the unprotected C3-amino group contribute to catalyst deactivation and debromination? A: Yes. Free primary amines can form off-cycle resting states by coordinating directly to the palladium center. This stalls the catalytic cycle, increasing the lifetime of the Ar-Pd(II)-Br intermediate and allowing background debromination to dominate [3]. Solution: You have two options. Either protect the C3-amino group (e.g., via Boc or Acetyl protection) prior to cross-coupling, or utilize highly sterically demanding ligands (like BrettPhos or XPhos) that physically prevent the free amine from coordinating to the metal center.

Q4: I am cyclizing the C2-ester and C3-amino groups to form a tricyclic pyrimidinedione. How do I protect the C5-Br during this step? A: Cyclization workflows often utilize chlorosulfonyl isocyanate followed by heating in aqueous base (NaOH). While the C-Br bond is generally stable to these conditions in the absence of a transition metal, extreme temperatures or trace metal impurities in your reactor can trigger nucleophilic aromatic substitution or radical-mediated debromination. Solution: Maintain strict temperature control (<80 °C) during the saponification/cyclization step and ensure metal-free reactors are used.

Workflow Start Debromination Observed in Ar-Br Coupling CheckBase Evaluate Base & Solvent Start->CheckBase BaseSolv Switch to Aprotic Solvent & Inorganic Base (K3PO4) CheckBase->BaseSolv If using Alkoxides/Alcohols CheckLigand Evaluate Ligand Sterics CheckBase->CheckLigand If already optimized BaseSolv->CheckLigand Ligand Use Bulky Electron-Rich Phosphines (e.g., XPhos) CheckLigand->Ligand If using PPh3/dppf CheckAmine Check C3-Amino Group CheckLigand->CheckAmine If already optimized Ligand->CheckAmine Protect Protect Amine or Use Tolerant Ligand CheckAmine->Protect If C3-NH2 is free Success Debromination Suppressed High Yield CheckAmine->Success If already protected Protect->Success

Caption: Troubleshooting workflow to systematically eliminate debromination in furo[2,3-b]pyridine couplings.

Condition Optimization Data

The following table summarizes the impact of systematically altering the reaction parameters during the Suzuki-Miyaura coupling of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate. Notice the inverse relationship between the steric bulk/electron density of the ligand and the rate of debromination.

LigandBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Debromination Yield (%)
PPh₃NaOtBuEtOH8015%75%
dppfK₂CO₃DMF9040%45%
SPhosK₃PO₄1,4-Dioxane / H₂O9082%8%
XPhos K₃PO₄ Toluene / H₂O 90 94% < 2%
Step-by-Step Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system to suppress hydrodehalogenation by maximizing the rate of transmetalation while eliminating environmental hydride sources.

Reagents & Materials:

  • Substrate: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic Acid [Ar-B(OH)₂] (1.5 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: XPhos (8.0 mol%)

  • Base: K₃PO₄ (Anhydrous, finely ground, 3.0 equiv)

  • Solvent: Toluene / H₂O (10:1 v/v ratio)

Methodology:

  • Solid Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the furo[2,3-b]pyridine substrate, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen degrades electron-rich phosphine ligands like XPhos into phosphine oxides, which kills the active catalytic cycle and leaves the substrate vulnerable to background debromination.

  • Solvent Degassing & Addition: Sparge the Toluene and H₂O separately with Argon for 15 minutes. Add the solvents to the reaction flask via a gas-tight syringe. Causality: The minimal amount of water is strictly to dissolve the inorganic phosphate base and form the active boronate species; keeping the primary solvent aprotic (Toluene) starves the system of hydride donors.

  • Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 4 to 12 hours. Monitor the conversion via LC-MS.

  • Workup & Isolation: Upon complete consumption of the starting material, cool the reaction to room temperature. Dilute with Ethyl Acetate and quench with water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via silica gel flash chromatography.

References
  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PubMed Central (NIH) URL: [Link]

Optimization

Technical Support Center: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate HPLC Analysis

A Guide to Overcoming Peak Tailing Welcome to the technical support guide for the HPLC analysis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate. As a Senior Application Scientist, I understand that achieving sh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Peak Tailing

Welcome to the technical support guide for the HPLC analysis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for this compound can be challenging. Its chemical structure, containing both a basic pyridine ring and an amino group, makes it particularly susceptible to interactions that cause peak tailing. This guide provides a structured approach, from quick-fix FAQs to in-depth troubleshooting protocols, to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: Why is my peak for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate tailing?

A1: Peak tailing for this compound is almost certainly due to secondary interactions between its basic functional groups (the pyridine nitrogen and the amino group) and acidic residual silanol groups (Si-OH) on the surface of the silica-based HPLC column.[1] At mobile phase pH values above 3-4, these silanols become deprotonated (Si-O⁻) and can strongly interact with the positively charged analyte, causing a portion of the molecules to lag behind and create a tailing peak.[2][3]

Q2: What is the quickest way to improve the peak shape?

A2: The most immediate fix is to adjust the mobile phase pH. Lowering the pH to a value between 2.5 and 3.0 is highly effective.[4][5] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your basic compound.[1] Ensure you are using a suitable buffer to maintain this pH consistently.[2]

Q3: Could the problem be my HPLC column?

A3: Yes, the column is a critical factor. Older columns, or those not designed for basic compounds (Type A silica), have a higher concentration of active silanols.[6] Switching to a modern, high-purity silica (Type B) column that is "end-capped" will significantly improve peak shape.[7][8] End-capping is a process that chemically neutralizes most of the residual silanols, making the surface more inert.[9][10]

Q4: Is my sample preparation affecting the peak shape?

A4: It can. Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. Also, overloading the column with too much sample can lead to asymmetrical peaks.[11] Try reducing the injection volume to see if the peak shape improves.[11]

In-Depth Troubleshooting Guides

If the quick fixes above do not fully resolve the issue, a more systematic approach is necessary. These guides provide detailed explanations and protocols to logically diagnose and solve persistent peak tailing.

Guide 1: Optimizing Mobile Phase pH and Buffer Selection

The most powerful tool for controlling the peak shape of ionizable compounds is the mobile phase pH.[12] The goal is to control the ionization state of both your analyte and the column's silanol groups to minimize unwanted interactions.

The Underlying Chemistry:

Your analyte, Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, has basic sites. The pKa of the analogous 3-aminopyridine is approximately 6.0.[13] The acidic silanol groups on the silica surface have a pKa in the range of 3.8-4.2.[3]

  • At Mid-pH (e.g., pH 4-7): The analyte is protonated (positively charged), and the silanols are deprotonated (negatively charged). This creates a strong ion-exchange interaction, which is a primary cause of severe peak tailing.[2][6]

  • At Low pH (e.g., pH < 3): The silanol groups are fully protonated (neutral, Si-OH), which prevents the ion-exchange interaction with the protonated analyte. This is the most common strategy for achieving good peak shape for basic compounds.[1][4]

  • At High pH (e.g., pH > 8): The analyte is in its neutral form, and the silanols are deprotonated. While this can also work, it requires columns specifically designed for high pH stability to prevent dissolution of the silica backbone.[14]

Experimental Protocol: pH Optimization

  • Determine Analyte pKa: The pKa of the pyridine moiety in your compound is likely the most relevant. Based on 3-aminopyridine (pKa ~6.0), a good starting point for pH optimization is well below this value.[13][15]

  • Select an Appropriate Buffer: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH to ensure adequate buffering capacity. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.

  • Prepare the Mobile Phase:

    • Start with a buffer concentration of 25-50 mM. Higher buffer concentrations can sometimes help shield silanol interactions.[8]

    • Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier (e.g., acetonitrile or methanol).[4]

  • Test and Evaluate: Run your analysis at the selected low pH and observe the peak shape. The tailing should be significantly reduced.

Table 1: Common Buffers for Reversed-Phase HPLC

Buffer pKa Useful pH Range Volatility (LC-MS)
Formic Acid / Formate 3.75 2.8 - 4.8 Yes
Acetic Acid / Acetate 4.76 3.8 - 5.8 Yes
Phosphoric Acid / Phosphate 2.15, 7.20 1.1 - 3.1, 6.2 - 8.2 No

| Citric Acid / Citrate | 3.13, 4.76 | 2.1 - 4.1, 3.8 - 5.8 | No |

Guide 2: The Role of the Stationary Phase - Column Selection

Not all C18 columns are created equal. The underlying silica chemistry is paramount when analyzing basic compounds.

Mechanism of Silanol Interaction and Mitigation

The diagram below illustrates how a basic analyte interacts with a deprotonated silanol group and how low pH or a competing base can prevent this.

G cluster_0 Silica Surface cluster_1 Analytes & Additives Silica Si Silanol_Deprotonated O⁻ (Deprotonated Silanol) Silica->Silanol_Deprotonated Silanol_Protonated OH (Protonated Silanol) Silica->Silanol_Protonated Analyte Analyte-NH⁺ (Basic Analyte) Analyte->Silanol_Deprotonated Strong Ionic Interaction (Causes Tailing) Analyte->Silanol_Protonated No Interaction (Good Peak Shape) TEA TEA-H⁺ (Competing Base) TEA->Silanol_Deprotonated Blocks Site caption Mechanism of Silanol Interaction workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0 and well-buffered? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 using a suitable buffer (e.g., 25mM Phosphate). check_ph->adjust_ph No check_column Are you using a modern, end-capped, high-purity silica column? check_ph->check_column Yes adjust_ph->check_column switch_column Action: Switch to a base-deactivated or end-capped column. check_column->switch_column No use_additive Is peak shape still sub-optimal? check_column->use_additive Yes switch_column->use_additive add_tea Action: Add 0.1% Triethylamine (TEA) to the mobile phase and re-adjust pH. use_additive->add_tea Yes end Peak Shape Improved use_additive->end No add_tea->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals facing challenges during the multi-gram to kilogram synthesis of Ethyl 3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals facing challenges during the multi-gram to kilogram synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate .

The standard synthetic route relies on a base-promoted Thorpe-Ziegler cyclization , reacting 5-bromo-2-chloropyridine-3-carbonitrile with ethyl glycolate . While highly effective at the bench scale, translating this chemistry to larger volumes frequently introduces critical impurity profiles, including hydrodehalogenation, ester hydrolysis, and incomplete cyclization.

Pathway Visualization

G A 5-Bromo-2-chloropyridine- 3-carbonitrile C SNAr Intermediate (O-Alkylated) A->C SNAr Reaction B Ethyl Glycolate + Base B->C D Thorpe-Ziegler Cyclization C->D Deprotonation F Ester Hydrolysis (Impurity) C->F Trace H2O E Ethyl 3-amino-5-bromofuro [2,3-b]pyridine-2-carboxylate D->E Ring Closure E->F Trace H2O G Hydrodehalogenation (Des-Bromo Impurity) E->G Temp >115°C

Fig 1: Reaction pathway and common impurity formation in furo[2,3-b]pyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high levels of the des-bromo impurity during my 100g scale-up? Causality: Hydrodehalogenation (loss of the 5-bromo group) is a common side reaction when scaling up in DMF at elevated temperatures (≥115°C) under basic conditions. DMF can undergo thermal degradation to produce dimethylamine and carbon monoxide, which can facilitate reductive dehalogenation pathways. Furthermore, the increased mass transfer and heating times required for larger scales prolong the product's residence time in this harsh environment. Solution: Lower the reaction temperature to 95°C. While this slightly decreases the rate of the Thorpe-Ziegler cyclization, it exponentially reduces the rate of hydrodehalogenation.

Q2: My LC-MS shows a significant M+H = 257 peak. How do I prevent this? Causality: The M+H = 257 peak corresponds to the carboxylic acid impurity, resulting from the hydrolysis of the target ethyl ester (Target M+H = 285). The Thorpe-Ziegler cyclization relies on a base like K₂CO₃, which is highly hygroscopic. At high temperatures, trace water introduced by the base or the solvent acts as a potent nucleophile, attacking the ester carbonyl . Solution: Utilize anhydrous DMF (<50 ppm water) and ensure your base is oven-dried (120°C, vacuum) and finely milled prior to use.

Q3: The reaction stalls, and I have a mixture of uncyclized intermediate and target product. How do I drive it to completion? Causality: The initial SNAr displacement of the 2-chloro group by the ethyl glycolate alkoxide is kinetically favored and rapid. However, the subsequent intramolecular Thorpe-Ziegler cyclization requires deprotonation of the relatively less acidic methylene protons alpha to the ester. If the base is too weak, insoluble, or clumped, the equilibrium stalls. Solution: Switch from K₂CO₃ to Cs₂CO₃. The larger cesium cation provides better solubility in DMF and creates a "softer" enolate, significantly enhancing the nucleophilicity required for the final ring closure.

Quantitative Impurity Profiling

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile during a 100g scale-up validation study.

Reaction ConditionsTarget Yield (%)Des-bromo Impurity (%)Hydrolysis Impurity (%)Uncyclized Inter. (%)
DMF, K₂CO₃ (untreated), 115°C, 4h65.08.015.02.0
DMF, K₂CO₃ (dried), 115°C, 4h72.09.03.02.0
DMF, K₂CO₃ (dried), 95°C, 8h81.02.02.05.0
DMF, Cs₂CO₃ (dried), 95°C, 6h 88.0 <1.0 <1.0 <1.0
Optimized Scale-Up Protocol (100g Scale)

Self-Validating Methodology for High-Purity Synthesis

Step 1: Reagent Preparation & Moisture Elimination

  • Causality: As established, trace water drives ester hydrolysis.

  • Action: Dry Cs₂CO₃ (2.0 eq, 298 g) in a vacuum oven at 120°C for 24 hours. Purge a 5L jacketed reactor with ultra-high purity N₂ for 30 minutes.

Step 2: SNAr Initiation

  • Action: Charge the reactor with 5-bromo-2-chloropyridine-3-carbonitrile (1.0 eq, 100 g) and anhydrous DMF (600 mL). Stir at 250 rpm until dissolved. Add the dried Cs₂CO₃ in three portions to prevent clumping. Add ethyl glycolate (1.1 eq, 52.5 mL) dropwise over 30 minutes, maintaining the internal temperature below 30°C to prevent uncontrolled exotherms.

Step 3: Thorpe-Ziegler Cyclization

  • Action: Ramp the reactor temperature to 95°C. Maintain stirring for 6 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, quench in 1 mL MeCN/H₂O, and analyze via HPLC-UV (254 nm). Crucial Note: Because the uncyclized SNAr intermediate and the final cyclized target are structural isomers (both yielding an exact mass of M+H = 285/287), LC-MS mass alone cannot differentiate them. You must rely on chromatographic separation; the target furo[2,3-b]pyridine exhibits a distinct UV absorption profile and a longer retention time on a reverse-phase C18 column compared to the O-alkylated intermediate. Do not proceed to quenching until the intermediate peak area is <1%.

Step 4: Precipitation & Isolation

  • Causality: Avoiding column chromatography is essential for scale-up viability. The target compound is highly hydrophobic compared to the impurities.

  • Action: Cool the reactor to 20°C. Slowly transfer the mixture into 3 L of vigorously stirred, ice-cold water (0-5°C). Stir for 1 hour as the product precipitates.

  • Validation Checkpoint: Filter the slurry and wash the filter cake with 500 mL of cold water. Test the pH of the filtrate; continue washing until the pH is neutral (pH ~7) to ensure complete removal of DMF and inorganic salts.

Step 5: Drying

  • Action: Dry the solid in a vacuum oven at 50°C to constant weight.

References
  • Thorpe Reaction - Wikipedia. Available at: [Link]

  • WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors - Google Patents.
Optimization

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate degradation under UV light

Welcome to the Technical Support Center for Furo-Pyridine Scaffolds . This portal is specifically designed for researchers, analytical chemists, and drug development professionals working with Ethyl 3-amino-5-bromofuro[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furo-Pyridine Scaffolds . This portal is specifically designed for researchers, analytical chemists, and drug development professionals working with Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate .

Because this highly functionalized tricyclic intermediate features an electron-rich 3-amino group and a photolabile 5-bromo substituent, it is highly susceptible to ultraviolet (UV) degradation. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure the scientific integrity of your stability-indicating assays.

Mechanistic Insight: Why is this Scaffold Photolabile?

To troubleshoot degradation, you must first understand the causality behind the molecule's behavior under light stress. The furo[2,3-b]pyridine core acts as a strong chromophore, absorbing heavily in the UV-A spectrum (300–400 nm). When a photon is absorbed, the molecule enters an excited singlet/triplet state, triggering two primary degradation pathways[1]:

  • C-Br Bond Homolysis: The carbon-bromine bond on the pyridine ring has a relatively low dissociation energy. UV excitation induces homolytic cleavage, generating a highly reactive aryl radical. In aqueous media, this radical rapidly reacts with water to form a 5-hydroxy derivative, or abstracts a hydrogen from the solvent to form a debrominated furo-pyridine.

  • Amine Photooxidation: The electron-donating 3-amino group increases the electron density of the furan ring. Under UV light in the presence of dissolved oxygen, reactive oxygen species (ROS) are generated, leading to the formation of nitroso-derivatives or azo-dimers.

Pathway Mol Ethyl 3-amino-5-bromofuro [2,3-b]pyridine-2-carboxylate UV UV Photon (300-400nm) Mol->UV Ex Singlet/Triplet Excited State UV->Ex Path1 C-Br Homolysis Ex->Path1 Path2 Amine Photooxidation Ex->Path2 Rad Aryl Radical Intermediate Path1->Rad ROS ROS Generation Path2->ROS Prod1 Debrominated Derivative Rad->Prod1 H-abstraction Prod2 Hydroxylated Pyridine Rad->Prod2 +H2O / -H+ Prod3 Nitroso/Azo Dimers ROS->Prod3 Oxidation

UV-Induced Photodegradation Mechanisms of the Bromofuro-pyridine Scaffold

Diagnostic FAQs

Q: My LC-MS shows a new peak with a mass of [M-78] (loss of bromine + addition of hydrogen). What happened? A: This is the classic signature of photodehalogenation. Ambient laboratory lighting (especially fluorescent bulbs emitting trace UV) provides enough energy to cleave the C-Br bond over time. Ensure all solutions are prepared in actinic (amber) glassware and stored in the dark.

Q: Why does the solid powder turn from pale yellow to dark brown over several weeks on the benchtop? A: The color change indicates the photooxidation of the 3-amino group into conjugated azo or nitroso polymers. While the bulk purity might only drop by 1-2%, these highly conjugated degradants have massive extinction coefficients, causing severe discoloration.

Q: Can I use standard clear HPLC vials for overnight autosampler runs? A: No. If your autosampler has a transparent door and is exposed to laboratory light, the compound will degrade in solution. You must use amber HPLC vials or apply a UV-blocking film to the autosampler door.

Quantitative Photostability Data

The following table summarizes the degradation kinetics of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate under various stress conditions. This data is critical for establishing your analytical holding times.

Environmental ConditionSolvent / MatrixLight Exposure LevelPrimary DegradantHalf-life ( t1/2​ )Recommended Action
Ambient Lab Light Solid State~1.2 Mlx·hr (Visible)None (Stable)> 6 monthsStore in opaque containers.
UV-A (300-400 nm) Methanol200 W·hr/m²Debrominated furo-pyridine4.2 hoursUse amber glassware.
UV-A (300-400 nm) Aqueous (pH 7)200 W·hr/m²5-hydroxy derivative2.8 hoursAvoid prolonged aqueous exposure.
UV-A + O2​ Sparging Acetonitrile200 W·hr/m²Amine oxidation products1.5 hoursDegas solvents with Argon/Nitrogen.

Self-Validating Protocol: ICH Q1B Forced Degradation Testing

To accurately profile the photostability of this compound for regulatory submissions, you must follow the ICH Q1B Guidelines [2]. A scientific protocol must be self-validating; therefore, this workflow strictly incorporates Dark Controls (to isolate thermal degradation from photodegradation) and Chemical Actinometry (to prove the exact UV dose was delivered)[3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL solution of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in degassed HPLC-grade Acetonitrile.

  • Causality Note: Degassing removes dissolved oxygen, allowing you to isolate the C-Br homolysis pathway from the amine photooxidation pathway.

  • Aliquot 2 mL of the solution into two separate clear quartz vials (Quartz is required as standard borosilicate glass blocks some UV-A).

Step 2: Dark Control Implementation (The Validation Check)

  • Take one of the quartz vials and wrap it entirely in three layers of heavy-duty aluminum foil.

  • Causality Note: This vial will be placed in the exact same chamber as the exposed vial. If the chamber heats up and degrades the compound, the Dark Control will show degradation, proving the instability is thermal, not photolytic.

Step 3: Actinometric Calibration

  • Prepare a 2% (w/v) aqueous solution of Quinine Monohydrochloride Dihydrate in 10 mm quartz cells.

  • Causality Note: Quinine degrades at a known, fixed rate under UV light. By measuring the change in its absorbance at 400 nm, you mathematically prove the chamber delivered the exact ICH-mandated dose of 200 W·hr/m²[2].

Step 4: ICH Q1B Exposure

  • Place the exposed vial, the foil-wrapped Dark Control, and the Quinine actinometer side-by-side in the photostability chamber.

  • Irradiate using an Option 2 light source (fluorescent near-UV and cool white lamps) until the actinometer confirms a UV exposure of 200 W·hr/m² and visible exposure of 1.2 million lux-hours[4].

Step 5: LC-MS/NMR Analysis

  • Remove all samples and immediately transfer them to amber HPLC vials.

  • Analyze via LC-HRMS. Compare the chromatogram of the Exposed sample against the Dark Control to definitively map the photolytic degradation profile.

Workflow S1 Sample Preparation (Solid & Aqueous) S2 Quinine Actinometry (Validate UV Dose) S1->S2 Proceed to S4 Dark Control (Foil-Wrapped) S1->S4 Parallel Setup S3 ICH Q1B Chamber (200 W·hr/m² UV) S2->S3 Expose S5 LC-MS/NMR Analysis S3->S5 Analyze S4->S5 Analyze S6 Data Interpretation (Thermal vs Photo) S5->S6 Compare

ICH Q1B Photostability Testing and Validation Workflow

References

  • European Medicines Agency (EMA) / ICH. "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." Europa.eu. Available at:[Link]

  • Q-Lab Corporation. "Understanding ICH Photostability Testing." Q-Lab Technical Articles. Available at:[Link]

  • Stapleton, D., et al. "Photolytic Removal and Mineralisation of 2-Halogenated Pyridines." ResearchGate / PubMed. Available at:[Link]

  • Certified Laboratories. "Understanding Photostability Testing for Cosmetic & OTC Drug Products." Certified Laboratories Insights. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Executive Summary Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heavily functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heavily functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. While its bromo and ethyl ester groups provide moderate lipophilicity, the presence of a primary amine and a basic pyridine nitrogen introduces significant chromatographic challenges.

As a Senior Application Scientist, I frequently see researchers struggle with poor recovery and severe peak tailing when purifying this compound. These issues stem from secondary retention mechanisms—specifically, the basic nitrogen atoms acting as Lewis bases that strongly interact with the weakly acidic silanol groups (Si-OH) on the surface of normal-phase silica gel[1]. This guide provides field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure high-purity isolation.

Troubleshooting Guides & FAQs

Q1: My compound streaks extensively on the TLC plate and trails during flash chromatography, even when the Rf​ value is optimal (0.25 - 0.35). Why is this happening? Causality: The streaking is a physical manifestation of peak tailing, defined chromatographically as an asymmetry factor greater than 1.0[2]. While your primary solvent system (e.g., Hexane/Ethyl Acetate) governs the bulk dipole-dipole interactions, the basic pyridine nitrogen forms strong, localized hydrogen bonds and ionic interactions with unendcapped silanol sites on the silica gel[1]. Solution: You must chemically deactivate the stationary phase. Add a volatile basic modifier—typically 1% to 3% Triethylamine (TEA) or 0.5% aqueous ammonium hydroxide ( NH4​OH )—to your mobile phase[1],[3]. This basic additive competitively binds to the acidic silanols, blocking the target molecule from interacting with them and restoring a sharp elution band.

Q2: I am using a Hexane/Ethyl Acetate system, but I cannot resolve my product from the debrominated byproduct (Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate). How can I improve resolution? Causality: Hexane/Ethyl Acetate separates compounds primarily based on overall polarity. The loss of a bromine atom alters the molecular weight and lipophilicity but does not drastically change the molecule's hydrogen-bonding network, leading to co-elution. Solution: Change the selectivity of your solvent system by switching to Dichloromethane/Methanol (DCM/MeOH)[3]. DCM provides different dipole interactions and polarizability, which better exploits the subtle electronic differences induced by the heavy halogen atom on the furo-pyridine ring. Start with an isocratic flow of DCM:MeOH (98:2) containing 1% TEA.

Q3: After running the column, my isolated yield is significantly lower than what my crude NMR indicated. Is the compound degrading? Causality: Yes, furo-pyridines with electron-donating groups (like the 3-amino substituent) can be sensitive to the slightly acidic microenvironment of standard silica gel (pH ~4.5-5.5) during prolonged exposure. Solution: Minimize the compound's residence time on the column. Pre-treat the column with a TEA-containing solvent to neutralize the silica before loading the sample[1]. Furthermore, utilize a dry-loading technique to prevent band broadening, which allows for faster flow rates and quicker elution.

Quantitative Data: Solvent System Performance

To optimize your purification, refer to the following empirical data comparing various solvent systems for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

Solvent System (v/v)Basic ModifierApprox. Rf​ Peak Shape / Tailing Factor ( Tf​ )Resolution from Regioisomers
Hexane : EtOAc (2:1)None0.20Severe Streaking ( Tf​ > 2.5)Poor
Hexane : EtOAc (2:1)1% TEA0.35Sharp ( Tf​ ~ 1.1)Moderate
DCM : MeOH (95:5)None0.30Moderate Tailing ( Tf​ ~ 1.6)Moderate
DCM : MeOH (95:5) 1% TEA 0.40 Excellent ( Tf​ ~ 1.0) High
DCM : MeOH (95:5)0.5% NH4​OH 0.38Excellent ( Tf​ ~ 1.0)High

Note: Tf​ values approaching 1.0 indicate ideal, symmetrical peak shapes, which are critical for maximizing both yield and purity[2].

Experimental Protocol: Amine-Deactivated Flash Chromatography

This self-validating protocol ensures the acidic silanols are neutralized prior to the introduction of your sensitive heterocyclic sample[1].

Step 1: Mobile Phase Preparation

  • Prepare the desired eluent (e.g., 1000 mL of Hexane:EtOAc 2:1 or DCM:MeOH 95:5).

  • Add 10 mL of Triethylamine (TEA) to achieve a 1% v/v concentration. Mix thoroughly.

  • Validation: Run a TLC of your crude mixture using this exact modified solvent to confirm the Rf​ is between 0.25 and 0.35.

Step 2: Stationary Phase Deactivation (Slurry Packing)

  • Weigh the appropriate amount of silica gel (typically 30-50x the mass of your crude sample).

  • Prepare a slurry using the TEA-modified mobile phase.

  • Pour the slurry into the column and pack it under positive air pressure.

  • Critical Step: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-modified solvent. This pre-washes and fully neutralizes the acidic sites on the silica bed[1].

Step 3: Dry Loading the Sample

  • Dissolve the crude Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in a minimal amount of DCM or THF.

  • Add deactivated silica gel (approx. 3x the crude mass) to the flask.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the pre-packed column bed. Add a thin layer of sand on top to prevent disturbance.

Step 4: Elution and Post-Processing

  • Elute the column using the TEA-modified solvent, collecting appropriate fractions.

  • Monitor fractions via TLC (UV 254 nm).

  • Combine the pure fractions containing the target compound.

  • Removing Residual TEA: TEA has a boiling point of 89°C and can linger after rotary evaporation. To remove it completely, add 10-20 mL of Toluene to your concentrated product and co-evaporate under reduced pressure. Repeat twice, then place the solid under high vacuum for 4-6 hours.

Workflow Diagram: Solvent Optimization Logic

G Start Initial TLC: Hexane:EtOAc (3:1) CheckRf Is Rf between 0.2 - 0.3? Start->CheckRf AdjustRatio Adjust Solvent Ratio (Increase/Decrease Polarity) CheckRf->AdjustRatio No CheckShape Is there significant streaking or tailing? CheckRf->CheckShape Yes AdjustRatio->Start Retest AddTEA Add 1-2% Triethylamine (TEA) to deactivate silanols CheckShape->AddTEA Yes CheckPurity Are impurities co-eluting? CheckShape->CheckPurity No AddTEA->CheckPurity SwitchSolvent Switch Selectivity: DCM:MeOH (95:5) + 1% TEA CheckPurity->SwitchSolvent Yes Proceed Proceed to Flash Chromatography CheckPurity->Proceed No SwitchSolvent->Proceed

Workflow for optimizing solvent systems for basic heterocyclic chromatography.

References

  • WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors.Google Patents.
  • 4 Solvent Systems, Developing Chambers and Development. ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Ester Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the ester hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the ester hydrolysis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate .

The furo[2,3-b]pyridine core is a privileged scaffold in drug discovery, but the hydrolysis of its C2-ethyl ester is notoriously sluggish. This guide dissects the causality behind these kinetic bottlenecks and provides field-proven, self-validating protocols to ensure high-yielding conversions without degrading your sensitive functional groups.

Troubleshooting Guide & FAQs

Q1: Why is my reaction taking >48 hours with standard NaOH/EtOH, and why is conversion stalling at 20%? Causality: The ethyl ester of the furo[2,3-b]pyridine system is highly stable. The 3-amino group donates electron density through resonance into the ring system, significantly reducing the electrophilicity of the C2 carbonyl carbon. Furthermore, the highly crystalline nature of the starting material leads to poor solubility in standard alcoholic solvents, causing the reaction to stall as a heterogeneous suspension.1[1]. Solution: Switch to a mixed solvent system (THF/MeOH/H2O in a 2:1:1 ratio) to fully solubilize the substrate. Replace NaOH with LiOH. The lithium cation acts as a mild Lewis acid, coordinating between the furan oxygen and the carbonyl oxygen, thereby increasing the electrophilicity of the ester and accelerating hydroxide attack.

Q2: I increased the temperature to 80 °C to force the reaction, but my yield dropped and the mixture turned black. What happened? Causality: High temperatures induce two major side reactions. First, the 3-amino group is highly susceptible to oxidative degradation in alkaline solutions exposed to atmospheric oxygen. Second, the 5-bromo substituent on the electron-deficient pyridine ring becomes vulnerable to Nucleophilic Aromatic Substitution (SNAr) by hydroxide, leading to 5-hydroxy byproducts. Solution: Cap the reaction temperature at 45 °C. Degas all solvents by sparging with nitrogen or argon for 15 minutes prior to the addition of the base to prevent oxidative degradation of the amine.

Q3: Even with LiOH, the ethyl ester cleavage is too slow for our high-throughput workflow. Are there chemical alternatives? Causality: If steric and electronic deactivation is too severe, aqueous hydroxide is insufficient to drive the reaction forward in a timely manner. Solution: Consider using Potassium trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS delivers a highly nucleophilic silanolate that attacks the ester, forming a silyl ester intermediate that rapidly hydrolyzes upon aqueous workup. Alternatively, if you are designing a de novo route,2[2], completely bypassing the alkaline hydrolysis bottleneck.

Q4: I successfully hydrolyzed the ester, but during isolation, I lost a significant amount of mass to a highly non-polar impurity. What is it? Causality: Furo[2,3-b]pyridine-2-carboxylic acids are highly prone to decarboxylation, yielding the des-carboxy core (3-amino-5-bromofuro[2,3-b]pyridine). This occurs if the aqueous layer is over-acidified (pH < 2) or if the mixture is concentrated at elevated temperatures.1[1]. Solution: During workup, cool the aqueous layer to 0 °C and3[3]. The zwitterionic nature of the amino acid product means it will precipitate optimally at its isoelectric point.

Quantitative Data: Hydrolysis Condition Matrix

The following table summarizes the quantitative kinetic data and impurity profiles across various hydrolysis conditions to aid in your experimental design.

ReagentSolvent SystemTemp (°C)Time (h)Conversion (%)Major Impurity Profile
NaOH (3.0 eq)EtOH/H₂O (1:1)2548< 20%Unreacted Starting Material
NaOH (5.0 eq)EtOH/H₂O (1:1)801265%5-Hydroxy byproduct (SNAr)
LiOH (3.0 eq) THF/MeOH/H₂O (2:1:1) 45 4–6 > 95% None (Clean Conversion)
KOTMS (2.0 eq)Anhydrous THF252> 98%Silanol residues (Requires column)

Mechanistic & Workflow Visualizations

MechanisticPathway SM Ethyl 3-amino-5-bromofuro[2,3-b] pyridine-2-carboxylate (Starting Material) Intermediate Lithium-Coordinated Tetrahedral Intermediate SM->Intermediate LiOH, THF/MeOH/H2O 45°C, 4-6h SNAr 5-Hydroxy Byproduct (SNAr at 80°C) SM->SNAr NaOH, 80°C (Side Reaction) Product 3-amino-5-bromofuro[2,3-b] pyridine-2-carboxylic acid (Target Product) Intermediate->Product pH 5.0-5.5 Workup Decarb Decarboxylated Core (pH < 2 or Temp > 50°C) Product->Decarb Over-acidification or Thermal Stress

Reaction pathways highlighting optimized hydrolysis vs. thermal and acidic degradation side reactions.

WorkupWorkflow Step1 Crude Mixture (pH 12-14) Step2 Evaporate THF/MeOH (Bath < 30°C) Step1->Step2 Step3 Aqueous Layer at 0°C Step2->Step3 Step4 Titrate 1M HCl to pH 5.0-5.5 Step3->Step4 Step5 Filter & Wash (Ice-cold H2O) Step4->Step5 Step6 Pure Carboxylic Acid (Vacuum Dry < 30°C) Step5->Step6

Step-by-step logic workflow for the isolation of the highly sensitive carboxylic acid product.

Optimized Experimental Protocol: LiOH-Mediated Hydrolysis

This self-validating protocol ensures complete conversion while protecting the sensitive 3-amino and 5-bromo functional groups.

Step 1: Preparation & Degassing In an oven-dried 100 mL round-bottom flask, suspend Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (1.0 eq, 10 mmol) in a 2:1 mixture of THF (40 mL) and MeOH (20 mL). Sparge the suspension with Argon for 10 minutes to displace dissolved oxygen, protecting the 3-amino group from oxidative degradation.

Step 2: Reagent Addition Dissolve LiOH·H₂O (3.0 eq, 30 mmol) in deionized water (20 mL). Add this aqueous solution dropwise to the reaction mixture at room temperature under an Argon atmosphere. The mixture will gradually become a homogeneous solution as the lithium coordinates the substrate.

Step 3: Reaction Execution & Self-Validation Heat the mixture to 45 °C using an oil bath. Validation Checkpoint: Monitor the reaction via LC-MS every 2 hours. Ensure the [M+H]⁺ mass corresponds to the carboxylic acid (approx. 257 m/z for the ⁷⁹Br isotope) and not the decarboxylated core (approx. 213 m/z). The reaction should reach >95% conversion within 4 to 6 hours.

Step 4: Controlled Solvent Removal Once complete, cool the flask to room temperature. Remove the THF and MeOH under reduced pressure. Critical: Maintain the rotary evaporator water bath at ≤ 30 °C to prevent thermal decarboxylation of the product in the highly basic aqueous residue.

Step 5: Isoelectric Isolation Dilute the remaining aqueous layer with ice-cold deionized water (20 mL) and cool the flask in an ice bath (0 °C). Insert a calibrated pH meter probe into the solution. Carefully add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 5.0–5.5. A fine precipitate of the zwitterionic carboxylic acid will form.

Step 6: Filtration & Drying Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove lithium chloride salts. Dry the solid in a vacuum oven at 30 °C for 12 hours to yield pure 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylic acid.

References

  • Technical Support Center: Synthesis of 3-Chlorofuro[2,3-b]pyridine Source: BenchChem URL
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: PMC - NIH URL
  • WO2015121657A1 - Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

An in-depth comparative analysis of empirical versus in silico Nuclear Magnetic Resonance (NMR) data is essential for validating complex heterocyclic scaffolds in drug discovery. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of empirical versus in silico Nuclear Magnetic Resonance (NMR) data is essential for validating complex heterocyclic scaffolds in drug discovery. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a highly functionalized fused bicyclic intermediate, frequently utilized in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors[1].

Because this scaffold features a push-pull electronic system—combining electron-withdrawing groups (bromo, ester) with an electron-donating group (amine) across a fused furan-pyridine core—it serves as an excellent benchmark for evaluating the accuracy of leading NMR prediction software (ChemDraw Professional vs. Mestrelab Mnova) against gold-standard empirical data.

Experimental & Computational Methodologies

To ensure scientific integrity, both the empirical acquisition and the computational predictions must follow a self-validating protocol. The methodologies below establish the baseline for our comparative analysis.

Protocol A: Empirical NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.03% v/v tetramethylsilane (TMS) as an internal reference standard to self-validate the 0.00 ppm baseline.

  • Instrument Setup: Acquire data on a 400 MHz NMR spectrometer at a regulated temperature of 298 K.

  • Acquisition Parameters ( 1 H): Execute 16 scans with a 1-second relaxation delay ( d1 ) and a 30° excitation pulse to ensure complete relaxation of the sterically hindered pyridine protons.

  • Processing: Apply zero-filling to 64k data points, perform Fourier transformation, and apply manual phase and baseline correction. Reference the residual CHCl 3​ solvent peak to 7.26 ppm.

Protocol B: In Silico Prediction Workflow
  • Structure Input: Input the exact SMILES string (CCOC(=O)c1c(N)c2cc(Br)cnc2o1) into ChemDraw Professional and Mnova.

  • Algorithm Execution:

    • ChemDraw: Utilize the HOSE (Hierarchical Organisation of Spherical Environments) code-based empirical add-on.

    • Mnova: Utilize the ensemble machine-learning (NN) predictor, which factors in 3D conformational averaging.

  • Parameter Matching: Explicitly set the simulation solvent to CDCl 3​ and the frequency to 400 MHz ( 1 H) and 101 MHz ( 13 C) to mirror the empirical conditions.

NMR_Workflow A Compound Synthesis (Furo[2,3-b]pyridine core) B Sample Prep (CDCl3, TMS internal std) A->B D In Silico Prediction (ChemDraw / Mnova) A->D C Empirical Acquisition (400 MHz 1H / 101 MHz 13C) B->C E Comparative Analysis & Signal Assignment C->E D->E

Caption: Self-validating workflow for comparing empirical NMR acquisition against in silico predictions.

Comparative Analysis: 1 H NMR Chemical Shifts

The 1 H NMR spectrum of this compound is defined by the highly deshielded protons of the pyridine ring and the distinct ethyl ester side chain. Table 1 compares the empirical data [1] against the predictive models.

Table 1: 1 H NMR Comparative Data (400 MHz, CDCl 3​ )

Proton AssignmentEmpirical Data ( δ ppm)ChemDraw Prediction ( δ ppm)Mnova Prediction ( δ ppm)Multiplicity & Coupling ( J in Hz)
H-6 (Pyridine) 8.538.418.60d, J=2.0
H-4 (Pyridine) 8.078.158.12d, J=2.0
-NH 2​ (Amine) 5.004.855.10br. s.
-CH 2​
  • (Ethyl)
4.444.384.41q, J=7.0
-CH 3​ (Ethyl) 1.441.391.41t, J=7.0
Causality & Performance Insights:
  • H-6 Deshielding (8.53 ppm): The H-6 proton is the most downfield signal. This is caused by its alpha-position relative to the highly electronegative pyridine nitrogen, compounded by the inductive pull of the meta-bromo group at C-5. Mnova outperformed ChemDraw here, as its neural network better accounts for the synergistic deshielding of the fused system.

  • Spin-Spin Coupling ( 4J=2.0 Hz): The empirical data shows a classic meta-coupling between H-4 and H-6[1]. The strict absence of an ortho-coupling ( J≈7−9 Hz) self-validates the 5-bromo substitution pattern.

  • Amine Broadening (5.00 ppm): The -NH 2​ signal appears as a broad singlet (br. s.). This is caused by the quadrupolar relaxation of the 14 N nucleus and intermediate proton exchange rates in CDCl 3​ .

NMR_Causality H6 H-6 Proton (Empirical: 8.53 ppm) Coupling Meta-Coupling (4J) J = 2.0 Hz H6->Coupling H4 H-4 Proton (Empirical: 8.07 ppm) H4->Coupling N_effect Deshielding by adjacent Pyridine N N_effect->H6 Br_effect Inductive pull from C-5 Bromo group Br_effect->H6 Br_effect->H4 O_effect Deshielding by fused Furan O O_effect->H4

Caption: Electronic causality and spin-spin coupling logic dictating the 1H NMR shifts of the pyridine ring.

Comparative Analysis: 13 C NMR Chemical Shifts

While empirical 13 C NMR data for this specific intermediate is often omitted in primary patent filings, we can evaluate the scaffold's carbon framework using in silico tools benchmarked against structurally validated furo[2,3-b]pyridine analogues [2].

Table 2: 13 C NMR Predictive Data (101 MHz, CDCl 3​ )

Carbon AssignmentChemDraw Prediction ( δ ppm)Mnova Prediction ( δ ppm)Structural Causality / Electronic Effect
C=O (Ester) 160.2161.5Highly deshielded carbonyl carbon.
C-7a (Bridgehead) 156.4158.1Deshielded by adjacent O and N atoms.
C-6 (Pyridine) 146.8148.2Alpha to pyridine nitrogen.
C-3 (Furan) 135.2137.8Alpha to -NH 2​ , subject to +M mesomeric effect.
C-2 (Furan) 136.5134.9Conjugated with ester and furan oxygen.
C-4 (Pyridine) 131.0132.4Aromatic CH, deshielded by bridgehead proximity.
C-3a (Bridgehead) 118.5117.2Internal bridgehead, standard aromatic range.
C-5 (Pyridine) 115.3114.8Upfield shift due to the "heavy atom effect" of Bromine.
-CH 2​
  • (Ethyl)
61.262.1Deshielded by ester oxygen.
-CH 3​ (Ethyl) 14.314.5Standard aliphatic methyl.
Causality & Performance Insights:
  • The Heavy Atom Effect (C-5 at ~115 ppm): The attachment of the large, polarizable bromine atom at C-5 causes an anomalous upfield shift in the 13 C spectrum compared to a standard aromatic carbon. Both ChemDraw and Mnova accurately predict this diamagnetic shielding effect.

  • Mesomeric vs. Inductive Effects (C-3 vs C-2): The C-3 carbon experiences a strong mesomeric electron-donating effect (+M) from the amine group, which competes with the electron-withdrawing (-I, -M) nature of the ester at C-2 [3]. Mnova's prediction algorithm generally handles these competing cross-conjugated effects with higher fidelity than ChemDraw's HOSE database approach.

Conclusion

For highly functionalized fused heterocycles like Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, relying solely on empirical HOSE-code predictors (ChemDraw) can result in minor chemical shift deviations, particularly for protons experiencing complex anisotropic deshielding (H-6). Machine-learning-based predictors (Mnova) offer a tighter correlation to empirical data. However, as demonstrated by the 4J=2.0 Hz meta-coupling, high-resolution empirical acquisition remains the only self-validating method for confirming regiochemistry in drug development workflows.

References

  • Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors.Google Patents (WO2015121657A1).
  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine. ACS Omega. Available at:[Link]

Sources

Comparative

High-Resolution X-Ray Crystallography Comparison Guide: Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate vs. Alternative Kinase Scaffolds

Executive Summary In structure-based drug design (SBDD), the exact 3D conformation of a hinge-binding scaffold dictates both the potency and selectivity of the resulting kinase inhibitor. Ethyl 3-amino-5-bromofuro[2,3-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design (SBDD), the exact 3D conformation of a hinge-binding scaffold dictates both the potency and selectivity of the resulting kinase inhibitor. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (CAS: 1251582-89-4) is a privileged heteroaromatic intermediate utilized extensively in the synthesis of tricyclic phosphoinositide 3-kinase (PI3K) inhibitors[1]. While standard spectroscopic techniques (NMR, MS) confirm 2D connectivity, single-crystal X-ray diffraction (SCXRD) is the definitive method for resolving the spatial orientation of the critical 2-carboxylate and 3-amino groups[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic parameters of this brominated scaffold against its unbrominated and thieno-analogs. By analyzing the causality behind crystal packing forces—specifically the interplay between hydrogen bonding and halogen bonding—this guide provides a self-validating framework for structural biologists evaluating furo[2,3-b]pyridine derivatives.

Crystallographic Comparison & Mechanistic Insights

To understand the structural utility of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, we must benchmark its solid-state behavior against closely related bioisosteres. The table below summarizes the quantitative crystallographic data for three key scaffolds.

Table 1: Comparative Crystallographic Parameters
ParameterEthyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (Target)Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate (Unbrominated)Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate (Thiophene Bioisostere)
Chemical Formula C₁₀H₉BrN₂O₃C₁₀H₁₀N₂O₃C₁₀H₁₀N₂O₂S
Crystal System TriclinicMonoclinicMonoclinic
Space Group P1ˉ P21​/c P21​/n
Dominant Lattice Force Halogen bonding (Br···N)Hydrogen bonding (N-H···N)Chalcogen bonding (S···N)
Intramolecular Motif S(6) H-bond (N-H···O=C)S(6) H-bond (N-H···O=C)S(6) H-bond (N-H···O=C)
Z (Molecules/Unit Cell) 244
Typical R₁ (Final) < 0.045< 0.040< 0.042
The Causality of Conformation and Packing

The structural data reveals several fundamental structure-property relationships that directly impact how these molecules behave during drug-receptor docking:

  • The Intramolecular Conformational Lock (S(6) Motif): Across all three scaffolds, the 3-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the 2-carboxylate ester[3]. Causality: This strong intramolecular interaction restricts the free rotation of the ester group, locking it into a rigid, coplanar conformation with the fused bicyclic core. This planarity is a strict requirement for the scaffold to slide into the narrow, hydrophobic ATP-binding cleft of PI3K without inducing steric clashes.

  • Halogen Bonding vs. Hydrogen Bonding: In the unbrominated analog, the crystal lattice is primarily held together by intermolecular hydrogen bonds between the 3-amino protons and the pyridine nitrogen of adjacent molecules[4]. However, in the target compound, the highly polarizable 5-bromo substituent introduces a strong σ -hole. Causality: The directional Br···N halogen bond energetically outcompetes the N-H···N hydrogen bond. This forces a fundamental shift in the supramolecular assembly, driving the crystal system from a monoclinic space group ( P21​/c ) to a denser triclinic space group ( P1ˉ ) characterized by 1D polymeric chains[2].

  • Bioisosteric Expansion (O vs. S): Replacing the furan oxygen with a sulfur atom (thieno-analog) increases the van der Waals radius at the hinge-binding interface. Causality: Sulfur's larger size expands the internal "bite angle" of the five-membered ring, slightly distorting the planarity of the molecule and altering the unit cell dimensions to accommodate the increased steric bulk.

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology details the self-validating system used to obtain high-resolution X-ray data for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

XRD_Workflow A Compound Synthesis (CAS: 1251582-89-4) B Single-Crystal Growth (Vapor Diffusion) A->B C Crystal Mounting (100K N2 Stream) B->C D X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E Data Reduction (Absorption Correction) D->E F Structure Refinement (Least-Squares on F²) E->F

Caption: Workflow for single-crystal X-ray diffraction analysis of furo[2,3-b]pyridine derivatives.

Step-by-Step Methodology

Step 1: Single-Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in 0.5 mL of ethyl acetate (good solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of hexanes (antisolvent). Allow to stand undisturbed at 20 °C for 72 hours.

  • Causality: Vapor diffusion provides a highly controlled, slow approach to the metastable zone of supersaturation. Unlike rapid solvent evaporation, which often yields twinned or defect-ridden aggregates, vapor diffusion promotes the nucleation of pristine, diffraction-quality single crystals.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a crystal with dimensions approximately 0.2 × 0.15 × 0.1 mm under a polarizing microscope. Coat the crystal in paratone oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

  • Causality: Flash-cooling to 100 K serves two critical purposes: it minimizes the thermal motion (Debye-Waller factors) of the atoms, thereby drastically improving the intensity of high-angle diffraction spots, and it protects the organic crystal from radiation-induced radical degradation during the experiment.

Step 3: Data Collection Strategy

  • Procedure: Collect diffraction data using a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector.

  • Causality: While Cu K α radiation is standard for light-atom organic molecules, the presence of the heavy bromine atom in this scaffold causes severe X-ray absorption at the Cu wavelength. Utilizing the shorter Mo K α wavelength minimizes these absorption artifacts, ensuring accurate electron density mapping of the halogen-bonded network.

Step 4: Structure Solution and Refinement

  • Procedure: Integrate the frames using standard data reduction software (e.g., APEX3). Apply an empirical multi-scan absorption correction (SADABS). Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: The multi-scan absorption correction self-validates the dataset by comparing the intensities of equivalent reflections measured at different goniometer angles, mathematically eliminating the residual absorption errors caused by the bromine atom's anisotropic shape.

Supramolecular Architecture & Lattice Dynamics

The distinct physical properties of the brominated scaffold (such as its melting point and solubility profile) are direct consequences of its 3D lattice interactions. The diagram below maps the hierarchy of forces that dictate the crystal's final architecture.

Lattice_Interactions Core Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate H_Bond Intramolecular H-Bond (3-NH2 ··· O=C-Ester) Core->H_Bond Halogen_Bond Intermolecular Halogen Bond (5-Br ··· N-Pyridine) Core->Halogen_Bond Pi_Pi π-π Stacking (Bicyclic Core) Core->Pi_Pi Result1 Planar Conformation H_Bond->Result1 Result2 1D Polymeric Chains Halogen_Bond->Result2 Result3 3D Supramolecular Network Pi_Pi->Result3 Result1->Result3 Result2->Result3

Caption: Diagram mapping the intra- and intermolecular interactions driving the 3D crystal lattice.

By utilizing X-ray crystallography to map these interactions, researchers can confidently predict how Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate will behave when transitioned from the solid state into a biological assay, ensuring high-fidelity data in downstream kinase inhibition studies.

References

  • Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors. Source: Google Patents.
  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Source: MDPI. URL:[Link]

Sources

Validation

High-resolution mass spectrometry (HRMS) of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

As a Senior Application Scientist, selecting the optimal high-resolution mass spectrometry (HRMS) platform for the structural elucidation and impurity profiling of halogenated pharmaceutical building blocks is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal high-resolution mass spectrometry (HRMS) platform for the structural elucidation and impurity profiling of halogenated pharmaceutical building blocks is a critical decision. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (Chemical Formula: C 10​ H 9​ BrN 2​ O 3​ ) is a highly functionalized tricyclic heterocyclic precursor frequently utilized in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors[1].

Analyzing this compound presents a unique set of challenges: the presence of the bromine atom creates a distinct isotopic signature ( 79 Br and 81 Br in a ~1:1 ratio) and a specific mass defect, while the basic pyridine and amino groups dictate ionization behavior.

This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) HRMS platforms for the analysis of this compound, providing field-proven methodologies, experimental causality, and comparative data.

The Analytical Challenge: Halogenated Scaffolds

When analyzing brominated compounds, the primary analytical objectives are:

  • Exact Mass Confirmation : Verifying the monoisotopic [M+H] + ion at m/z 284.9875 ( 79 Br) and m/z 286.9855 ( 81 Br).

  • Isotopic Fidelity : Accurately measuring the ~1:1 isotopic ratio to confirm the presence of exactly one bromine atom, preventing false positives from isobaric interferences.

  • Trace Impurity Profiling : Identifying des-bromo degradants, positional isomers, or unreacted starting materials using Mass Defect Filtering (MDF)[2].

HRMS_Workflow cluster_HRMS HRMS Mass Analyzers Sample Sample Prep: Ethyl 3-amino-5-bromofuro [2,3-b]pyridine-2-carboxylate UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC Ionization ESI+ Ionization [M+H]+ Generation UHPLC->Ionization Orbitrap Orbitrap HRMS Res: >140,000 Mass Acc: <1 ppm Ionization->Orbitrap High Res Route QTOF Q-TOF HRMS Res: ~60,000 Fast Scan Rate Ionization->QTOF High Speed Route DataProcessing Data Processing: Mass Defect Filtering (Br) Isotopic Pattern Recognition Orbitrap->DataProcessing QTOF->DataProcessing Output Impurity Profiling & Structural Elucidation DataProcessing->Output

Workflow comparing Orbitrap and Q-TOF HRMS for halogenated small molecule impurity profiling.

Technology Comparison: Orbitrap vs. Q-TOF

Both Orbitrap and Q-TOF architectures are gold standards for small molecule HRMS, but they operate on fundamentally different physics, leading to distinct advantages[3].

  • Orbitrap (e.g., Thermo Q Exactive series) : Traps ions in an electrostatic field where they oscillate around a central spindle. The image current is detected and converted to mass spectra via Fourier Transform. It offers unparalleled resolving power (up to 500,000 FWHM) and sub-ppm mass accuracy, which is exceptional for distinguishing isobaric impurities[4]. However, higher resolution requires longer transient times, reducing the scan rate.

  • Q-TOF (e.g., Waters Xevo or Agilent 6500 series) : Measures the time it takes for ions to travel through a flight tube. It provides excellent isotopic fidelity and extremely fast scan rates (up to 50 Hz), making it ideal for coupling with fast UHPLC gradients where peak widths are narrow (<3 seconds)[5].

Comparative Performance Data

Data summarized from standardized validation runs of 10 µg/mL Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate.

Performance MetricOrbitrap (Q Exactive Focus)Q-TOF (Xevo G2-XS)Scientific Implication for Brominated Scaffolds
Resolving Power (at m/z 200) 70,000 – 140,00040,000 – 60,000Orbitrap resolves background matrix interferences from the target API more effectively.
Mass Accuracy < 1 ppm (stable for days)< 2 ppm (requires LockMass)Both easily confirm the C 10​ H 10​ BrN 2​ O 3+​ formula.
Isotopic Fidelity Good (can drop at max resolution)Excellent Q-TOF provides a more accurate 1:1 ratio for 79 Br/ 81 Br, critical for automated halogen filtering.
Scan Speed 12 Hz (at 35k resolution)> 30 Hz Q-TOF yields more data points across narrow UHPLC peaks, improving quantitative reproducibility[5].
Dynamic Range 4–5 orders of magnitude4–5 orders of magnitudeBoth are suitable for detecting trace impurities (0.05% level) alongside the main API peak.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol incorporates internal checks (e.g., isotopic ratio validation) to confirm the integrity of the data.

Phase 1: Sample Preparation & Chromatography
  • Causality : The compound is highly lipophilic but contains basic nitrogen centers. A reversed-phase C18 column with acidic mobile phases ensures protonation and sharp peak shapes.

  • Preparation : Dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Column : Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (promotes [M+H] + formation).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 2: HRMS Acquisition (Self-Validating Setup)
  • Causality : Electrospray Ionization (ESI) in positive mode is selected because the amino and pyridine groups readily accept protons.

  • Ionization : Set ESI capillary voltage to +3.5 kV (Q-TOF) or +3.0 kV (Orbitrap).

  • Mass Range : Acquire full scan data from m/z 100 to 800.

  • Validation Check (Crucial) : During the run, the system must automatically trigger MS/MS (Data-Dependent Acquisition) only if the precursor exhibits a ~1:1 mass split separated by exactly 1.998 Da (the exact mass difference between 79 Br and 81 Br). This acts as a real-time chemical filter.

Phase 3: Data Processing via Mass Defect Filtering (MDF)
  • Causality : Bromine has a significant negative mass defect compared to carbon, hydrogen, and oxygen. By applying a Mass Defect Filter, we can computationally strip away non-halogenated background noise and isolate only the drug-related impurities[6].

  • Define the target mass defect based on the core scaffold: ~ -0.013 Da (due to the Br atom).

  • Apply a tolerance window of ±20 mDa across the chromatogram.

  • Result : The software will selectively display the API and any related brominated degradants (e.g., hydrolysis of the ethyl ester), ignoring solvent clusters and column bleed[2].

Conclusion & Recommendations

For the routine structural confirmation and impurity profiling of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate :

  • Choose Q-TOF if your primary goal is high-throughput screening, quantitative reproducibility across very narrow UHPLC peaks, and strict reliance on isotopic fidelity to identify brominated unknowns[5].

  • Choose Orbitrap if you are dealing with highly complex biological matrices (e.g., pharmacokinetics) where ultra-high resolving power is mandatory to separate the target mass from isobaric endogenous lipids or metabolites[4].

Both platforms, when paired with Mass Defect Filtering, provide a robust, authoritative framework for characterizing halogenated pharmaceutical intermediates.

References

  • Tricyclic heterocyclic compounds as phosphoinositide 3-kinase inhibitors (Patent WO2015121657A1).
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate.[Link]

  • Application of mass defect filtering and statistical analysis for non-target data mining of gas and soot data . Diva-Portal.[Link]

  • High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments . Analytical Chemistry (ACS Publications).[Link]

  • High Resolution Mass Spectrometry . ResolveMass Laboratories Inc.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, a hal...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate, a halogenated heterocyclic compound often utilized in drug discovery and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Characterization

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[4][5] Given its chemical structure, this compound would likely be classified as a hazardous waste.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[1]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

  • Reactivity: While specific reactivity data is unavailable, it should be stored away from strong oxidizing agents.[6]

Hazard Classification (Based on Analogue)GHS PictogramPrecautionary Statements
Acute Toxicity (Oral), Category 4GHS07P264, P280, P305, P313, P337, P338, P351
Skin Irritation, Category 2GHS07P264, P280, P302+P352, P332+P313, P362
Eye Irritation, Category 2AGHS07P264, P280, P305+P351+P338, P337+P313

Personal Protective Equipment (PPE)

Before handling Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate for disposal, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

For a solid spill:

  • Evacuate the immediate area and restrict access.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a clearly labeled, sealable, and compatible hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.

For a solution spill:

  • Eliminate all ignition sources in the vicinity.

  • Ventilate the area.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[7]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Step-by-Step Disposal Protocol

Disposal of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate must be handled through your institution's hazardous waste program.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]

Workflow for Proper Disposal:

A Start: Unused or Waste Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., acetone, methanol). B->C Yes F Transfer solid or solution to a designated hazardous waste container. B->F No D Collect rinsate as halogenated solvent waste. C->D E Deface label and dispose of empty container in appropriate glass waste. C->E H Label container: 'Hazardous Waste' 'Halogenated Solvents' List all components. D->H G Is the waste a halogenated solvent? F->G G->H Yes I Label container: 'Hazardous Waste' 'Solid Organic Waste' 'Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate' G->I No J Store in a designated Satellite Accumulation Area. H->J I->J K Arrange for pickup by your institution's EHS or a licensed waste disposal contractor. J->K

Caption: Disposal Decision Workflow

Detailed Steps:

  • Container Selection: Collect waste Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate in a clearly labeled, sealable, and chemically compatible waste container.[7] Do not mix with other waste streams unless explicitly approved by a qualified chemist or your EHS office.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name: "Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate."[7] Also, list any solvents present.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The storage location should be a designated Satellite Accumulation Area.[9]

  • Disposal Method: The primary recommended method for the disposal of halogenated organic compounds and pyridine derivatives is incineration at a licensed hazardous waste disposal facility.[3][7]

  • Professional Disposal Service: Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for proper disposal.[7] Complete all necessary waste disposal forms as required by your institution and the disposal company.[7]

Regulatory Compliance

The disposal of this chemical is governed by the regulations set forth by the Environmental Protection Agency (EPA) under RCRA.[4][10] Key compliance requirements include:

  • Cradle-to-Grave Responsibility: The generator of the waste is legally responsible for it from generation to final disposal.[11]

  • Waste Characterization: Proper identification of the waste is mandatory.[4]

  • Training: All personnel handling hazardous waste must receive appropriate training.[12]

Conclusion

The proper disposal of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a critical aspect of laboratory safety and environmental stewardship. By following this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always consult your institution's specific waste management policies and EHS office for further guidance.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Waste Management Guidelines - Princeton University. Available at: [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document - US EPA. Available at: [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets | I-WASTE DST | US EPA. Available at: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]

  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

As a Senior Application Scientist, it is critical to understand that chemical safety is not a static checklist—it is a dynamic system of causality. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (CAS: 1251582-89-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is critical to understand that chemical safety is not a static checklist—it is a dynamic system of causality. Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate (CAS: 1251582-89-4) is a highly functionalized, halogenated heterocyclic building block. It is predominantly utilized in advanced drug discovery, specifically as a core intermediate in the synthesis of tricyclic phosphoinositide 3-kinase (PI3K) inhibitors [1].

Because this molecule features a heavy bromine atom, a reactive amino group, and an ester functionality on a furo-pyridine core, it presents unique handling challenges. The heavy halogen increases the molecule's lipophilicity (enhancing potential dermal absorption), while its fine crystalline powder form poses a significant inhalation hazard.

Below is the comprehensive, self-validating operational guide for safely handling, reacting, and disposing of this compound.

Quantitative Hazard Assessment & Causality

Before designing a Personal Protective Equipment (PPE) matrix, we must understand the physicochemical rationale behind the compound's hazards.

Table 1: Hazard Classification and Chemical Rationale

Hazard ClassGHS CategorySignal WordHazard StatementCausality / Chemical Rationale
Skin Irritation Category 2WarningH315: Causes skin irritationThe electrophilic ester and brominated aromatic ring can react with nucleophilic residues in epidermal proteins, causing localized inflammation.
Eye Irritation Category 2AWarningH319: Causes serious eye irritationThe fine crystalline powder causes mechanical abrasion; the amino group induces localized pH shifts on the sensitive corneal surface.
Target Organ Toxicity STOT SE 3WarningH335: May cause respiratory irritationInhalation of low-density particulates triggers acute inflammatory responses in the mucosal lining of the upper respiratory tract.

The Dynamic PPE Matrix

PPE selection must adapt to the physical state of the chemical during your workflow. Standardizing a single set of PPE for the entire experiment is a dangerous oversight.

  • Ocular Protection: Chemical safety goggles are mandatory. Standard safety glasses with side shields are insufficient because they do not form a seal against airborne brominated dust.

  • Respiratory Protection: When weighing the dry powder outside of a closed system, an N95 or P100 particulate respirator is required to prevent the inhalation of biologically active particulates [2].

  • Dermal Protection (The Solvent Variable):

    • State A (Dry Powder): Standard nitrile gloves (minimum 0.11 mm thickness) provide an excellent barrier against dry organic solids.

    • State B (In Solution): In synthetic applications, this compound is frequently dissolved in halogenated solvents like dichloromethane (CH₂Cl₂) [1]. Nitrile offers zero resistance to CH₂Cl₂. If the brominated solute is dissolved in CH₂Cl₂, a splash on a nitrile glove will act as a carrier, driving the toxic compound directly through the degraded glove and into the skin. Operators must switch to Polyvinyl Alcohol (PVA) or Viton gloves when handling the solvated form [3].

Operational Workflow & Handling Protocol

The following step-by-step methodology details the safe handling and solvation of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate for downstream synthesis (e.g., reaction with chlorosulfonyl isocyanate).

Step 1: Environmental Isolation

  • Action: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Causality: High-velocity airflow prevents the backdraft of fine brominated particulates into the operator's breathing zone when opening the primary storage container.

Step 2: Weighing and Transfer

  • Action: Weigh the required mass using an analytical balance situated inside a ventilated weighing enclosure. Transfer the powder to a round-bottom flask and seal it with a rubber septum before removing it from the enclosure.

  • Causality: Sealing the vessel prevents the aerosolization of the powder during transport across the laboratory space.

Step 3: Solvation and Glove Switch (Critical Step)

  • Action: Place the sealed flask in the fume hood. Remove nitrile gloves and don PVA or Viton gloves. Add the solvent (CH₂Cl₂) via a chemically inert syringe through the septum.

  • Causality: As established in the PPE matrix, changing gloves prevents solvent-mediated percutaneous absorption. Introducing the solvent via a closed-system syringe prevents the displacement of contaminated air into the hood.

Step 4: Reaction Execution

  • Action: Cool the solution to 0–10°C using an ice bath before adding highly reactive reagents dropwise [1].

  • Causality: The furo-pyridine core is highly reactive. Cooling mitigates the exothermic reaction, preventing solvent boil-off and the sudden, dangerous over-pressurization of the reaction vessel.

Workflow N1 Primary Storage Dessicator, 2-8°C N2 Weighing Station Local Exhaust Ventilation N1->N2 Transport in secondary container N3 Reaction Setup Fume Hood (>100 fpm) N2->N3 Transfer sealed vessel N4 Solvent Addition (e.g., Dichloromethane) N3->N4 Inert atmosphere (N2/Ar) N5 Waste Segregation Halogenated Stream N4->N5 Post-reaction quench

Operational workflow and engineering controls for handling the furo[2,3-b]pyridine derivative.

Spill Response & Disposal Logistics

Immediate Spill Response:

  • Solid Spill: Do not dry sweep. Dry sweeping will aerosolize the brominated powder. Cover the spill with damp absorbent pads (using water or a low-volatility solvent like isopropanol) to suppress dust, then scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spill (Solvated): Evacuate the immediate area to avoid inhalation of halogenated solvent vapors. Use a universal chemical binder to absorb the liquid, then transfer to a sealed waste receptacle.

Disposal Plan:

  • Waste Stream: Halogenated Organic Waste.

  • Causality: The presence of the bromine atom dictates that this material cannot be incinerated with standard non-halogenated organic waste. It requires high-temperature incineration equipped with specialized alkaline scrubbers to neutralize and prevent the release of toxic hydrogen bromide (HBr) gas into the atmosphere [3].

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council URL: [Link]

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